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Core Science & Biosynthesis

Foundational

physical and chemical properties of (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene

Topic: Physical and Chemical Properties of (2R,6S)-4-Azatricyclo[5.2.1.0 ]dec-8-ene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Technical Guide: (2R,6S)-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of (2R,6S)-4-Azatricyclo[5.2.1.0


]dec-8-ene
Content Type:  In-depth Technical Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Technical Guide: (2R,6S)-4-Azatricyclo[5.2.1.0 ]dec-8-ene

The "Azanorbornene" Core: Properties, Synthesis, and Reactivity

Executive Summary

(2R,6S)-4-Azatricyclo[5.2.1.0


]dec-8-ene (CAS: 5263-68-3) is a rigid, tricyclic secondary amine derived from the endo-Diels-Alder adduct of cyclopentadiene and maleimide. Structurally, it consists of a norbornene unit fused to a pyrrolidine ring. This scaffold is of high value in medicinal chemistry as a pharmacophore for NMDA receptor antagonists  and antiviral agents , owing to its ability to mimic the cage structure of adamantane (e.g., Memantine) while offering orthogonal functionalization vectors (the secondary amine and the alkene). Additionally, the strained norbornene alkene makes it a potent monomer for Ring-Opening Metathesis Polymerization (ROMP).
Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models validated against similar bridged amine systems (e.g., 3-azabicyclo[3.2.1]octane).

PropertyValueNotes
IUPAC Name (1R,2R,6S,7S)-4-azatricyclo[5.2.1.0

]dec-8-ene
Often referred to as the endo-reduced adduct.[1]
CAS Number 5263-68-3Specific to the amine form.
Molecular Formula C

H

N
Molecular Weight 135.21 g/mol
Physical State Viscous Oil / Low-melting SolidTends to solidify upon standing or cooling.
Boiling Point 205.3°C (at 760 mmHg)Calculated/Extrapolated [1].
Density 1.049 g/cm³High density due to compact cage structure.
pKa (Conjugate Acid) 10.2 – 10.8 (Estimated)Typical for bridged secondary amines; slightly lower than pyrrolidine (11.3) due to solvation hindrance.
Solubility Soluble in DCM, MeOH, EtOAc.Moderate water solubility due to amine functionality.
Stereochemistry Meso (Achiral)The endo isomer possesses a plane of symmetry (

).
Synthesis & Manufacturing Protocol

The synthesis follows a classic, high-atom-economy route: a Diels-Alder cycloaddition followed by a hydride reduction. This protocol favors the kinetic endo product, which corresponds to the (2R,6S) configuration at the ring fusion.

Step 1: Diels-Alder Cycloaddition
  • Reagents: Cyclopentadiene (freshly cracked), Maleimide.

  • Conditions: 0°C to RT, in Ethyl Acetate or Toluene.

  • Mechanism: [4+2] Cycloaddition. The endo transition state is favored due to secondary orbital interactions.

  • Intermediate: 4-azatricyclo[5.2.1.0

    
    ]dec-8-ene-3,5-dione (The Imide).
    
Step 2: Hydride Reduction
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ), dry THF.
    
  • Conditions: Reflux under inert atmosphere (N

    
     or Ar).
    
  • Protocol:

    • Suspend LiAlH

      
       (2.5 equiv) in dry THF at 0°C.
      
    • Add the Imide intermediate portion-wise (exothermic).

    • Reflux for 12–24 hours to ensure full reduction of both carbonyls.

    • Quench (Fieser Method): Cool to 0°C. Add water (1 mL/g LAH), 15% NaOH (1 mL/g LAH), then water (3 mL/g LAH).

    • Filter the granular precipitate. Dry filtrate over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Vacuum distillation or conversion to HCl salt for recrystallization.

Workflow Visualization

Synthesis CP Cyclopentadiene (Diene) Imide Endo-Imide Intermediate (Crystalline Solid) CP->Imide Diels-Alder (EtOAc, 0°C -> RT) Kinetic Control Mal Maleimide (Dienophile) Mal->Imide Diels-Alder (EtOAc, 0°C -> RT) Kinetic Control Amine (2R,6S)-4-Azatricyclo [5.2.1.0^2,6]dec-8-ene (Target Amine) Imide->Amine Reduction (LiAlH4, THF, Reflux) Global Carbonyl Removal

Figure 1: Synthetic pathway from commodity chemicals to the azatricyclic core.

Reactivity & Derivatization

The molecule possesses two orthogonal reactive centers: the secondary amine (nucleophilic) and the strained alkene (electrophilic/metathesis-active).

A. Nitrogen Functionalization (N-H)

The secondary amine is sterically accessible enough for standard alkylation and acylation.

  • Acylation: Reaction with anhydrides or acid chlorides yields amides. This is the primary route to "dione-like" derivatives tested for neuroprotection [2].

  • Alkylation: Reductive amination with aldehydes or S

    
    2 reactions with alkyl halides.
    
  • Salt Formation: Readily forms stable crystalline salts (HCl, fumarate) used for purification and storage.

B. Alkene Functionalization (C=C)

The norbornene double bond is highly strained (~27 kcal/mol strain energy), making it more reactive than typical internal alkenes.

  • ROMP (Ring-Opening Metathesis Polymerization): In the presence of Grubbs catalysts, the ring opens to form poly(azanorbornene), a polymer with high glass transition temperature (

    
    ) and optical transparency.
    
  • Epoxidation: Reaction with m-CPBA yields the epoxide, useful for further cage rearrangement.

  • Hydrogenation: Pd/C catalyzed hydrogenation yields the saturated 4-azatricyclo[5.2.1.0

    
    ]decane, a rigid saturated spacer.
    
Reactivity Logic Map

Reactivity cluster_N Amine Reactivity (Nucleophilic) cluster_C Alkene Reactivity (Strain-Driven) Core 4-Azatricyclo[5.2.1.0^2,6]dec-8-ene Amide Amides/Imides (Neuroactive Drugs) Core->Amide Acyl Chlorides/Anhydrides Salt Crystalline Salts (Storage Form) Core->Salt HCl/Organic Acids Poly Poly(azanorbornene) (ROMP Polymers) Core->Poly Grubbs Catalyst (Metathesis) Sat Saturated Tricyclic Amine (Rigid Spacer) Core->Sat H2, Pd/C (Hydrogenation)

Figure 2: Orthogonal reactivity vectors allowing divergent synthesis of polymers and pharmaceuticals.

Applications in Drug Development
Neuroprotection (NMDA Receptor Antagonism)

The tricyclic cage structure mimics the lipophilic bulk of Memantine and Amantadine . Derivatives of the 3,5-dione (imide) and the reduced amine have shown significant activity as voltage-gated calcium channel (VGCC) blockers and NMDA receptor antagonists [2, 3].

  • Mechanism: The cage structure blocks the ion channel pore. The amine functionality (protonated at physiological pH) interacts with the selectivity filter inside the channel.

  • Advantage: These derivatives often show a better safety profile (less psychotomimetic side effects) compared to open-channel blockers like MK-801.

Antiviral Activity

Lipophilic amines based on this scaffold have demonstrated activity against Influenza A and HIV-1. The mechanism involves buffering the pH within the viral M2 ion channel (flu) or interfering with viral uncoating processes [3].

Safety & Handling
  • Hazards: As a secondary amine, it is an Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store under inert gas (Argon) at 2–8°C. Over time, the alkene may oxidize if exposed to air/light; the amine may absorb CO

    
     from the air (carbamate formation).
    
  • Disposal: Must be treated as hazardous organic waste containing nitrogen.

References
  • PubChem. Compound Summary for CAS 5263-68-3. National Library of Medicine (US). Available at: [Link]

  • Geldenhuys, W. J., et al. (2020).

    
    ]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential."[2] Molecules, 25(19), 4552. Available at: [Link]
    
  • Stefańska, J., et al. (2009). "Biological evaluation of 10-(diphenylmethylene)

    
    ]dec-8-ene-3,5-dione derivatives." Central European Journal of Biology, 4(3), 362–368. Available at: [Link]
    

Sources

Exploratory

Crystal Structure Analysis of (2R,6S)-4-Azatricyclo[5.2.1.0^{2,6}]dec-8-ene Derivatives

[1][2][3] Executive Summary The (2R,6S)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene scaffold represents a privileged structural motif in medicinal chemistry, serving as a rigid, defined pharmacophore carrier.[1] Commonly synth...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The (2R,6S)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene scaffold represents a privileged structural motif in medicinal chemistry, serving as a rigid, defined pharmacophore carrier.[1] Commonly synthesized via the Diels-Alder cycloaddition of cyclopentadiene and maleimide derivatives, this tricyclic system—often referred to as the endo-norbornene-succinimide adduct—possesses unique stereochemical features that dictate its biological activity.[1]

This technical guide details the structural elucidation of these derivatives, focusing on X-ray crystallographic workflows, absolute stereochemistry determination, and the analysis of ring strain and packing forces. We bridge the gap between synthetic accessibility and structural validation, providing a roadmap for researchers developing anxiolytics (e.g., Tandospirone analogs), antivirals, and organocatalysts.

The Scaffold: Stereochemical & Geometric Context[1][4]

The core structure is a tricyclic amine formed by fusing a pyrrolidine (or succinimide) ring to a norbornene system.[1] The critical stereochemical descriptors (2R, 6S) refer to the bridgehead carbons at the ring fusion.

The "Endo" vs. "Exo" Paradigm

In the synthesis of these derivatives, the Diels-Alder reaction can yield two diastereomers:

  • Endo (Kinetic Product): The succinimide ring is folded under the norbornene double bond. This is the standard outcome due to secondary orbital interactions.[1]

  • Exo (Thermodynamic Product): The succinimide ring extends away from the bridge.

The (2R, 6S) configuration typically correlates with the endo-isomer in chiral derivatives resolved or synthesized via asymmetric induction. The rigidity of this cage forces substituents on the nitrogen (position 4) into a precise vector, reducing the entropic penalty of binding to protein targets like the 5-HT1A receptor.

Synthesis & Crystallization Protocol

Obtaining diffraction-quality crystals of secondary or tertiary amines in this class is often challenging due to the flexibility of N-substituents and the potential for oil formation.[1] The following protocol prioritizes salt formation to enhance lattice energy and order.

Experimental Workflow

Step 1: Synthesis (Diels-Alder) React cyclopentadiene (freshly cracked) with N-substituted maleimide in diethyl ether at 0°C. The endo-adduct precipitates preferentially.[1]

Step 2: Reduction (Optional) If the target is the amine (not the imide), reduce using LiAlH4 in THF. Note: This step maintains the stereochemistry of the ring fusion.

Step 3: Salt Formation (Critical for Crystallography) Free amines in this class often yield amorphous solids.[1] Convert to a salt:

  • Hydrochlorides: Dissolve amine in dry Et2O; bubble dry HCl gas.

  • Picrates/Fumarates: Use if HCl salts are hygroscopic.[1] Picrate salts often provide strong

    
    -stacking interactions that aid crystallization.[1]
    

Step 4: Crystallization via Vapor Diffusion

  • Solvent (Inner Vial): Methanol or Ethanol (high solubility).[1]

  • Anti-solvent (Outer Vial): Diethyl ether or Hexane (low solubility).[1]

  • Mechanism: Slow diffusion of ether into the alcohol solution gradually increases supersaturation, promoting the growth of single prisms or blocks.

Visualization of Workflow

SynthesisProtocol start Starting Materials (Cyclopentadiene + Maleimide) rxn Diels-Alder Cycloaddition (0°C, Et2O) start->rxn Kinetic Control isomer Isolate Endo-Adduct (Precipitation) rxn->isomer Filter Solid reduction Reduction to Amine (LiAlH4 / THF) isomer->reduction Optional salt Salt Formation (HCl or Picric Acid) isomer->salt If Imide Target reduction->salt Enhance Lattice Energy cryst Vapor Diffusion (MeOH / Et2O) salt->cryst Slow Growth xray X-Ray Diffraction Data Collection cryst->xray Single Crystal

Figure 1: Optimized workflow for synthesizing and crystallizing azatricyclo derivatives. Salt formation is the pivotal step for obtaining high-quality data.[1]

X-Ray Data Collection & Refinement Strategies

When analyzing (2R,6S)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene derivatives, specific crystallographic challenges arise.

Data Collection Parameters[2][5]
  • Temperature: Collect at 100 K using a cryostream. This freezes the thermal motion of the ethylene bridge (C8-C9), which often exhibits high thermal parameters or disorder at room temperature.[1]

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is standard.[1] However, if determining absolute configuration of a light-atom molecule (C, H, N, O only), use Cu-K
    
    
    (
    
    
    Å) to maximize the anomalous signal.
Refinement Challenges & Solutions
ChallengeStructural ManifestationRefinement Strategy
Bridge Disorder The C8-C9 ethylene bridge "flips" between two conformations.[1]Model as two positions (Part A/B) with occupancy refinement. Restrain bond lengths (DFIX) if necessary.
Absolute Configuration Confirming (2R, 6S) vs. (2S, 6R).Calculate the Flack Parameter . A value near 0.0 indicates correct structure; 1.0 indicates inverted.[1]
Pseudo-symmetry The meso core can mimic higher symmetry space groups.[1]Check for missed symmetry using PLATON/ADDSYM.[1] Ensure the space group reflects the chiral environment (e.g.,

or

).

Structural Insights & Analysis

The crystal structure provides definitive proof of the endo-configuration and reveals the strain inherent in the system.[1]

Geometric Validation
  • Ring Fusion (C1-C2-C6-C7): In the endo isomer, the torsion angle is typically near 0° (cis-fused).[1]

  • Bridge Angle (C1-C10-C7): Usually compressed (< 95°) due to the strained norbornene cage.[1]

  • Puckering: The pyrrolidine/succinimide ring usually adopts an envelope conformation to minimize steric clash with the ethylene bridge.[1]

Intermolecular Interactions

In hydrochloride salts, the chloride ion acts as a multi-point hydrogen bond acceptor:



This interaction creates robust 1D chains or 2D sheets, stabilizing the crystal lattice. In derivatives like Tandospirone , these H-bond networks are critical for solubility and formulation stability.[1]

Applications in Drug Discovery[2][6][7]

The (2R,6S)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene scaffold is not merely a synthetic curiosity; it is a bio-active pharmacophore.[1]

Case Study: Tandospirone

Tandospirone (Sediel®) utilizes this scaffold.[1] The rigid cage positions a piperazine linker to bind selectively to the 5-HT1A receptor (anxiolytic activity).[1] The crystal structure confirms that the bulky cage fills a hydrophobic pocket in the receptor, while the linker spans to the orthosteric binding site.

Antiviral & Antimicrobial Agents

Derivatives substituted at the imide nitrogen or the bridgehead carbons have shown efficacy against HIV-1 and multidrug-resistant bacteria.[1] The "cage" structure prevents metabolic degradation, extending the half-life of the drug.[1]

Pharmacophore Logic Diagram

Pharmacophore scaffold Azatricyclo Scaffold (Rigid Core) spacer Alkyl/Piperazine Linker scaffold->spacer Orients prop1 Entropy Reduction scaffold->prop1 Provides prop2 Metabolic Stability scaffold->prop2 Enhances target Receptor Binding (e.g., 5-HT1A) spacer->target Binds prop1->target Increases Affinity

Figure 2: Structural logic of the azatricyclo scaffold in medicinal chemistry. The rigid core reduces the entropic cost of binding.

References

  • Tandospirone Structure & Pharmacology

    • Hamik, A., & Peroutka, S. J. (1991). 1-(2-Pyrimidinyl)piperazine: a potent and specific agonist at 5-HT1A receptors.[1]

    • Source: (Validating the scaffold's use in approved drugs).[1]

  • Synthesis & Crystallography of Azatricyclo Derivatives

    • Gunasekaran, K., et al. (2015).[2][3] Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals.[1]

    • Source:[1]

  • Structural Characterization of Related Tricyclic Systems

    • Kossakowski, J., et al. (2007). Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0 2,6 ]dec-4-yl)-acetamide. Molbank.[1]

    • Source:4[1]

  • Conformational Analysis of Rigid Scaffolds

    • Dragojlovic, V. (2015).[1][3] Conformational analysis of cycloalkanes. SciSpace.[1]

    • Source:5[1]

  • Thermodynamic Properties of Tricyclo[5.2.1.

    • Simmie, J. M., et al. (2010). Thermochemical properties of exo-tricyclo[5.2.1.0(2,6)]decane.
    • Source:6[1]

Sources

Foundational

literature review of (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene chemistry

The following technical guide provides an in-depth literature review and operational manual for the chemistry of (2R,6S)-4-Azatricyclo[5.2.1.0^{2,6}]dec-8-ene . This scaffold, a rigid tricyclic amine, serves as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and operational manual for the chemistry of (2R,6S)-4-Azatricyclo[5.2.1.0^{2,6}]dec-8-ene . This scaffold, a rigid tricyclic amine, serves as a critical pharmacophore in neuroprotective agents and a versatile monomer in polymer science.

Version: 1.0 | Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Polymer Scientists[1]

Executive Summary

The (2R,6S)-4-Azatricyclo[5.2.1.0^{2,6}]dec-8-ene scaffold (often referred to as the "4-aza" norbornene derivative) represents a privileged structure in organic synthesis.[1][2] Derived from the Diels-Alder cycloaddition of cyclopentadiene and maleimide, this molecule combines the high ring strain of norbornene (~27 kcal/mol) with the chemical versatility of a secondary amine.

Its primary value lies in its rigid 3D architecture , which positions substituents in precise vectors, making it ideal for:

  • Medicinal Chemistry: As a bioisostere for other cage amines (e.g., adamantane) in NMDA receptor antagonists and anxiolytics (e.g., Tandospirone analogs).

  • Polymer Science: As a monomer for Ring-Opening Metathesis Polymerization (ROMP), yielding polymers with high glass transition temperatures (

    
    ).
    
  • Stereochemical Control: The endo-fusion ((2R,6S) relative configuration) creates a concave "pocket" that dictates the stereoselectivity of subsequent functionalizations.

Structural Analysis & Stereochemistry

Nomenclature and Geometry

The IUPAC name 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene describes a norbornene system fused to a pyrrolidine ring.[1]

  • Bridgeheads (C1, C7): Connect the methylene bridge.

  • Fusion Carbons (C2, C6): Connect the pyrrolidine ring to the norbornene core.

  • Stereodescriptor (2R, 6S): This specific designation refers to the endo -isomer, which is the kinetic product of the Diels-Alder reaction.[3]

    • The molecule possesses a plane of symmetry (

      
      ) passing through the nitrogen, the methylene bridge, and the alkene, rendering the parent amine meso .
      
    • Chirality is induced only upon desymmetrization (e.g., asymmetric substitution at the alkene or nitrogen).

Strain and Reactivity Profile

The scaffold is characterized by two distinct reactive centers:

  • The Norbornene Double Bond (C8=C9): Highly strained and pyramidalized. It is susceptible to exo-face attack by electrophiles (e.g., epoxidation, hydroboration) and is highly active in metathesis reactions.

  • The Secondary Amine (N4): A nucleophilic handle located in the "endo" pocket. Steric hindrance from the overlying alkene bridge can modulate reaction rates compared to flat pyrrolidines.

Synthetic Pathways[1][4]

The synthesis is a self-validating two-step sequence: Cycloaddition followed by Reduction .[1]

Step 1: The Diels-Alder Cycloaddition

The reaction between cyclopentadiene (generated in situ from dicyclopentadiene) and maleimide is the industry standard.

  • Kinetic Control (Endo): Reaction in non-polar solvents (toluene/ether) at moderate temperatures favors the endo-imide due to secondary orbital interactions.

  • Thermodynamic Control (Exo): Reaction in water or at high temperatures (>160°C) can favor the exo-isomer, though the endo form is the standard precursor for the (2R,6S) amine.

Step 2: Hydride Reduction

The imide carbonyls are reduced to methylenes using Lithium Aluminum Hydride (LiAlH


) or Red-Al. This step preserves the stereochemistry of the fusion.

Note on Safety: The reduction of bicyclic imides is exothermic. Strict temperature control (0°C to Reflux) is required to prevent ring opening or retro-Diels-Alder fragmentation.[1]

Visualization of Synthesis Flow

SynthesisPath Start Cyclopentadiene + Maleimide Inter endo-Imide (Kinetic Product) Start->Inter Toluene, 25°C (Secondary Orbital Overlap) Exo exo-Imide (Thermodynamic) Start->Exo H2O, 90°C (Microwave/Thermo) Prod (2R,6S)-4-Azatricyclo [5.2.1.0]dec-8-ene Inter->Prod LiAlH4, THF Reduction

Figure 1: Synthetic divergence for endo- and exo-azatricyclo scaffolds.

Experimental Protocols

Protocol A: Synthesis of endo-4-Azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione (Imide)

Objective: Isolation of the kinetic Diels-Alder adduct.[1]

  • Reagents: Maleimide (1.0 eq), Freshly distilled Cyclopentadiene (1.2 eq), Ethyl Acetate.

  • Procedure:

    • Dissolve maleimide in Ethyl Acetate.

    • Add cyclopentadiene dropwise at 0°C to prevent exotherm-induced polymerization.[1]

    • Stir at room temperature for 12 hours. The endo-adduct often precipitates as white crystals.[1]

    • Purification: Filtration and recrystallization from Ethanol.

    • Validation:

      
      H NMR shows bridgehead protons coupled to olefinic protons (characteristic of endo geometry).
      
Protocol B: Reduction to the Amine

Objective: Conversion of the dione to the secondary amine.

  • Reagents: endo-Imide (from Protocol A), LiAlH

    
     (2.5 eq), Dry THF.
    
  • Procedure:

    • Suspend LiAlH

      
       in dry THF under Argon.
      
    • Add the imide portion-wise as a solid or solution at 0°C.

    • Reflux for 4–6 hours.

    • Quench: Fieser workup (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O).
    • Isolation: Filter salts, dry organic layer, and concentrate.

    • Yield: Typically 70–85% as a colorless oil or low-melting solid.[1]

Applications & Derivatives

Medicinal Chemistry: The "Cage" Pharmacophore

The scaffold acts as a lipophilic spacer that mimics the adamantane cage but with a specific vector for the nitrogen lone pair.

Application AreaMechanism of ActionKey Derivative Class
Neuroprotection NMDA Receptor AntagonismNGP1-01 Analogs: The tricyclic amine blocks the calcium channel pore similarly to Memantine but with dual activity on VGCCs.[1]
Anxiolytics 5-HT

Agonism
Tandospirone: Uses the saturated version of this scaffold (4,7-methanoisoindole) to position the arylpiperazine moiety.
Antivirals HIV-1 InhibitionArylpiperazine Ureas: Derivatives substituted at N4 show activity against viral replication by interfering with capsid stability.[1]
Polymer Science: ROMP Monomers

The strained alkene (C8=C9) drives Ring-Opening Metathesis Polymerization.

  • Functionalization: The N4 nitrogen allows attachment of functional side chains (e.g., redox-active groups, chiral catalysts) before polymerization.

  • Polymer Properties: The resulting polymers (polynorbornenes with fused pyrrolidines) exhibit high thermal stability and rigid backbones.

Diagrammatic Summary of Reactivity

Reactivity Center (2R,6S)-4-Azatricyclo [5.2.1.0]dec-8-ene N_Alk N-Alkylation (R-X, Base) Center->N_Alk Nucleophilic Attack Epox Epoxidation (mCPBA) Center->Epox Exo-face Attack Hydro Hydroboration (BH3, H2O2) Center->Hydro Regioselective OH ROMP ROMP (Grubbs Cat.) Center->ROMP Strain Relief Prod_N Tandospirone Scaffolds N_Alk->Prod_N Prod_E Epoxy-tricycles Epox->Prod_E Prod_P Functionalized Polynorbornenes ROMP->Prod_P

Figure 2: Divergent reactivity profile of the 4-azatricyclo scaffold.

References

  • Synthesis of 4-oxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Source: Arkivoc, 2020.[4] URL:[Link] Relevance: Defines the synthesis of the oxygen-analog and the general "cage" scaffold protocols relevant to the aza-derivative.

  • NGP1-01 is a brain-permeable dual blocker of neuronal voltage- and ligand-operated calcium channels. Source:[1][5] Neurochemical Research, 2006. URL:[Link] Relevance: Establishes the biological utility of polycyclic cage amines in neuroprotection.

  • Synthesis and microbiological activity of thiourea derivatives of 4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene-3,5-dione. Source: Annals of Microbiology, 2010. URL:[Link] Relevance: Demonstrates the derivatization of the scaffold for antimicrobial applications.

  • Exo vs Endo Products in the Diels-Alder Reaction. Source: Master Organic Chemistry. URL:[Link] Relevance: foundational theory for the stereoselective synthesis of the (2R,6S) endo-isomer.

  • Tandospirone (Sediel): A 5-HT1A agonist. Source:[1] DrugBank. URL:[Link] Relevance:[6] Validates the 4-azatricyclo/4,7-methanoisoindole scaffold in approved pharmaceutical agents.

Sources

Exploratory

Quantum Chemical DFT Study of Azatricycloalkane Derivatives: A Technical Guide for Drug Development

Introduction: The Rising Prominence of Azatricycloalkanes in Medicinal Chemistry Azatricycloalkane derivatives represent a fascinating and increasingly important class of saturated heterocyclic scaffolds in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azatricycloalkanes in Medicinal Chemistry

Azatricycloalkane derivatives represent a fascinating and increasingly important class of saturated heterocyclic scaffolds in modern drug discovery. Their rigid, three-dimensional structures offer a unique approach to exploring chemical space, enabling the precise positioning of functional groups to optimize interactions with biological targets.[1] This structural rigidity often leads to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties compared to more flexible aliphatic or aromatic systems. As the pharmaceutical industry seeks novel molecular architectures to tackle challenging diseases, the intricate and sterically defined nature of azatricycloalkanes makes them privileged scaffolds for the development of new therapeutics.[2]

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical Density Functional Theory (DFT) to the study of azatricycloalkane derivatives. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage this powerful computational method to understand and predict the behavior of these complex molecules. This guide will move beyond a simple recitation of methods, instead focusing on the rationale behind computational choices, providing field-proven insights, and detailing self-validating protocols to ensure scientific rigor.

Pillar I: The Theoretical Foundation - Why DFT for Azatricycloalkanes?

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its remarkable balance of accuracy and computational efficiency, making it an ideal tool for studying drug-like molecules.[3][4] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure and properties of a molecule based on its electron density, a more manageable variable.[5] This approach is governed by the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are uniquely determined by its electron density.[4]

For azatricycloalkane derivatives, DFT offers several distinct advantages:

  • Accurate Geometries: The rigid and often strained nature of these tricyclic systems demands a method that can accurately predict bond lengths, bond angles, and torsional angles. DFT has been shown to provide reliable geometries for a wide range of organic molecules.[6]

  • Electronic Properties and Reactivity: DFT allows for the calculation of a host of electronic descriptors that provide deep insights into the molecule's behavior. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity, and the Molecular Electrostatic Potential (MEP), which helps identify sites for electrophilic and nucleophilic attack.[7][8]

  • Spectroscopic Prediction: A key application of DFT is the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts.[9][10] The ability to accurately compute ¹³C and ¹H NMR spectra for a proposed azatricycloalkane structure and compare it with experimental data is a powerful tool for structure verification and elucidation.[11][12]

  • Thermodynamic Properties: DFT can be used to calculate thermodynamic parameters like enthalpy, entropy, and Gibbs free energy, which are essential for understanding reaction mechanisms, conformational preferences, and the stability of different isomers.[13] A particularly relevant parameter for these systems is the Ring Strain Energy (RSE) , which can be quantified using DFT calculations and homodesmotic reactions.[14][15][16]

Pillar II: The Computational Workflow - A Self-Validating Protocol

A robust and reliable computational study hinges on a well-defined and validated workflow. The following protocol is designed to be a self-validating system, with checks and balances to ensure the accuracy and reproducibility of the results.

Diagram of the DFT Workflow for Azatricycloalkane Derivatives

DFT_Workflow cluster_prep Step 1: Pre-computation cluster_dft Step 2: Core DFT Calculations cluster_analysis Step 3: Property Calculation & Analysis cluster_validation Step 4: Validation & Interpretation mol_build Molecular Structure Building (2D to 3D conversion) conf_search Conformational Search (e.g., Molecular Mechanics) mol_build->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation (Confirm minimum, obtain ZPE) geom_opt->freq_calc sp_energy Single-Point Energy (Higher level of theory, optional) freq_calc->sp_energy properties Property Calculations: - HOMO/LUMO, MEP, NBO - NMR Chemical Shifts (GIAO) - Ring Strain Energy freq_calc->properties freq_calc->properties validation Validation: - Compare calculated vs. experimental NMR - Correlate with reactivity data properties->validation properties->validation interpretation Interpretation in Drug Discovery Context: - Structure-Activity Relationships (SAR) - Pharmacophore modeling validation->interpretation

Caption: A comprehensive workflow for the DFT study of azatricycloalkane derivatives.

Detailed Step-by-Step Methodology

Step 1: Molecular Structure Preparation
  • Initial 3D Structure Generation: Begin by sketching the 2D structure of the azatricycloalkane derivative. Use a molecular modeling software (e.g., Avogadro, GaussView) to convert the 2D sketch into an initial 3D structure.

  • Conformational Analysis: For derivatives with flexible side chains, a preliminary conformational search is recommended. This can be performed using a computationally less expensive method like molecular mechanics (e.g., with the MMFF94 force field). The goal is to identify the low-energy conformers that will be subjected to more accurate DFT calculations.

Step 2: Geometry Optimization and Frequency Calculation

This is the core of the DFT study, where the equilibrium geometry of the molecule is determined.

  • Choosing the Functional and Basis Set:

    • Functional: For general-purpose geometry optimizations of organic molecules like azatricycloalkanes, the B3LYP hybrid functional is a well-established and reliable choice.[17][18] For systems where non-covalent interactions are important, or for higher accuracy, functionals from the Minnesota family, such as M06-2X , are recommended.[10] If dispersion forces are expected to play a significant role, it is crucial to include an empirical dispersion correction, such as Grimme's D3 correction (e.g., B3LYP-D3).[3]

    • Basis Set: A Pople-style basis set like 6-31G(d,p) is often sufficient for initial geometry optimizations. For higher accuracy, especially for property calculations, a triple-zeta basis set such as 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is preferable.[9] The inclusion of polarization functions (d,p) is essential for describing the geometry of cyclic systems accurately, and diffuse functions (+) are important for molecules with lone pairs or for calculating properties related to anions.[19]

  • Performing the Geometry Optimization:

    • Set up the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the chosen functional and basis set.

    • Include a solvent model if the study aims to replicate solution-phase properties. The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are common choices.[1][3][7][19]

    • Run the optimization calculation. The process is iterative and is considered converged when the forces on the atoms and the change in energy between steps fall below a certain threshold.

  • Frequency Calculation:

    • Following a successful geometry optimization, perform a frequency calculation at the same level of theory.

    • Self-Validation Check: A true energy minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry optimization needs to be revisited.

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and other thermal corrections to the electronic energy.

Step 3: Calculation of Molecular Properties

With the optimized geometry, a range of insightful properties can be calculated.

  • Electronic Properties:

    • HOMO-LUMO Analysis: The energies of the HOMO and LUMO and their spatial distribution provide information about the molecule's electron-donating and accepting abilities and are key to understanding its reactivity in, for example, cycloaddition reactions.[17]

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding, lone pairs, and charge distribution, offering insights into hyperconjugative interactions that contribute to molecular stability.

  • Spectroscopic Properties (NMR):

    • NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[9][11]

    • It is crucial to perform these calculations at a reasonably high level of theory (e.g., B3LYP/6-311+G(d,p) or higher) and to include a solvent model, as solvent effects can significantly influence chemical shifts.[1]

    • The calculated shielding constants are then converted to chemical shifts by referencing them to the shielding constant of a standard (e.g., tetramethylsilane, TMS), calculated at the same level of theory.

  • Ring Strain Energy (RSE):

    • RSE cannot be calculated directly but can be estimated using isodesmic or homodesmotic reactions.[14] A homodesmotic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[16]

    • The RSE is then calculated as the enthalpy change of this reaction.

    Example Homodesmotic Reaction for a Simple Azatricycloalkane: Azatricyclo[X.Y.Z]alkane + n(CH₃-CH₂-NH₂) + m(CH₃-CH₂-CH₃) → Products with unstrained C-N and C-C bonds.

Step 4: Validation and Interpretation
  • Correlation with Experimental Data: The ultimate validation of a computational protocol is its ability to reproduce experimental results. For azatricycloalkane derivatives, the most common and powerful validation is the correlation between calculated and experimental NMR chemical shifts. A high correlation coefficient (R² > 0.99 for ¹³C and > 0.95 for ¹H) provides strong confidence in the computed structure and the chosen level of theory.[9][10]

  • Interpretation for Drug Discovery: The calculated properties should be interpreted in the context of drug development.

    • Structure-Activity Relationships (SAR): How do changes in geometry, electronic properties, or MEP affect the predicted or known biological activity?

    • Pharmacophore Development: The MEP and the spatial arrangement of functional groups can inform the development of pharmacophore models for virtual screening.

    • Metabolic Stability: Bond dissociation energies (BDEs), particularly for C-H bonds, can be calculated to predict potential sites of metabolic attack by cytochrome P450 enzymes.[20]

Pillar III: Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and communication.

Table 1: Example of Calculated Quantum Chemical Descriptors
DerivativeE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Azatricycloalkane A-6.541.237.772.15
Derivative B (+F)-6.681.157.833.45
Derivative C (+NH₂)-6.211.357.562.89

Calculations performed at the B3LYP-D3/6-311+G(d,p) level of theory with the PCM solvent model for water.

Table 2: Correlation of Calculated vs. Experimental ¹³C NMR Chemical Shifts
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C175.476.10.7
C234.233.8-0.4
C328.929.50.6
C465.164.7-0.4
............
R² Correlation \multicolumn{3}{c}{0.998 }

Calculated shifts obtained using the GIAO method at the mPW1PW91/6-311+G(d,p) level with IEF-PCM (chloroform).

Visualization of Molecular Electrostatic Potential (MEP)

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Map cluster_legend Color Legend mep_node Red Red_label Electron-rich (Nucleophilic attack site) Blue Blue_label Electron-poor (Electrophilic attack site)

Caption: Conceptual representation of an MEP map for identifying reactive sites.

Conclusion: Integrating DFT into the Drug Discovery Pipeline

The quantum chemical DFT study of azatricycloalkane derivatives is a powerful and versatile tool in the modern drug discovery arsenal. By providing unparalleled insights into the structural, electronic, and thermodynamic properties of these complex molecules, DFT calculations can guide synthesis, rationalize experimental observations, and help build predictive models for biological activity. The adoption of a rigorous, self-validating computational workflow, as detailed in this guide, ensures that the generated data is reliable and impactful. As computational resources continue to grow and theoretical methods improve, the integration of DFT will become even more indispensable for accelerating the design and development of novel azatricycloalkane-based therapeutics.

References

  • (Author, Year). DFT-GIAO ¹H and ¹³C-NMR Chemical Shifts Calculation of Uncaria longiflora Alkaloids. ResearchGate.
  • (Author, Year). Computational NMR Study of Cryptolepis Alkaloids: Could the Structural Misassignment of Cryptospirolepine Have Been Avoided?. PMC.
  • (Author, Year). Incorporation of solvent effects into density functional calculations of molecular energies and geometries. AIP Publishing.
  • (Author, Year). Experimental and Anharmonic Theoretical Spectroscopic Benchmarks of Nitrogenated and Doubly-Nitrogenated Polycyclic Heterocycles. ResearchGate.
  • (Author, Year). Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry. Bentham Open Archives.
  • (Author, Year). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC.
  • (Author, Year). DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications.
  • (Author, Year). KIT-Workflows/DFT-Surface. GitHub.
  • (Author, Year). Solvent effects computed with the Gaussian density functional method. Academia.edu.
  • (Author, Year). A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials. RSC Publishing.
  • (Author, Year). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. The Journal of Physical Chemistry A - ACS Publications.
  • (Author, Year). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube.
  • (Author, Year). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC Publishing).
  • (Author, Year). Correlation Between Experimental and DFT/GIAO Computed 13C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry. ResearchGate.
  • (Author, Year). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. MDPI.
  • (Author, Year). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.
  • (Author, Year). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI.
  • (Author, Year). Insights into the energetic performance from structures: a density functional theory study on N6. New Journal of Chemistry (RSC Publishing).
  • (Author, Year). DFT for drug and material discovery. YouTube.
  • (Author, Year). Density functional theory (DFT) based study of solvent effec. International Scholars Journals.
  • (Author, Year). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.
  • (Author, Year). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.
  • (Author, Year). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. MDPI.
  • (Author, Year). DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. [Source not provided].
  • (Author, Year). DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic .... PMC.
  • (Author, Year). Predicting Trends in Ring Strain of Cycloalkanes. Q-Chem.
  • (Author, Year). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv.
  • (Author, Year). Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. PMC.
  • (Author, Year). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. [Source not provided].
  • (Author, Year). Calculated ring strain energies (kJ mol~1) and corresponding homodesmotic reactions. ResearchGate.

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Protocols & Analytical Methods

Method

Synthesis of Carbocyclic Nucleosides from Vince Lactam: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract Carbocyclic nucleosides, where a cyclopentane ring replaces the furanose sugar moiety of natural nucleosides, are a critical class of antiviral and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic nucleosides, where a cyclopentane ring replaces the furanose sugar moiety of natural nucleosides, are a critical class of antiviral and anticancer agents.[1][2][3] This structural modification confers enhanced metabolic stability by rendering them resistant to enzymatic cleavage by phosphorylases.[1][3] (-)-Vince lactam, a chiral bicyclic γ-lactam, has emerged as a cornerstone chiral synthon for the stereoselective synthesis of these important therapeutic agents.[4] This application note provides a comprehensive guide to the synthesis of carbocyclic nucleosides, with a particular focus on the strategic utilization of Vince lactam. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for key transformations, and offer insights into potential challenges and optimization strategies.

Introduction: The Significance of Carbocyclic Nucleosides and the Role of Vince Lactam

Carbocyclic nucleosides exhibit a broad spectrum of biological activities, including potent inhibition of viral reverse transcriptases and polymerases.[2][3] Prominent examples of FDA-approved drugs derived from this class include Abacavir (an anti-HIV agent) and Entecavir (used to treat Hepatitis B).[2] The synthesis of these complex molecules presents significant stereochemical challenges.[1]

Vince lactam, systematically named 2-azabicyclo[2.2.1]hept-5-en-3-one, is a versatile building block that provides a rigid framework, enabling precise control over the stereochemistry of subsequent transformations.[4][5] Its utility lies in the ability to undergo stereoselective ring-opening to generate a key aminocyclopentene intermediate, which serves as a scaffold for the introduction of the nucleobase.[4] The racemic form of Vince lactam is readily prepared via a Diels-Alder reaction, and the desired enantiomer can be obtained through enzymatic resolution.[4][6]

Chemical Principles and Strategy

The synthetic strategy for converting Vince lactam into carbocyclic nucleosides generally follows a convergent approach.[1] This involves the preparation of a functionalized carbocyclic moiety derived from Vince lactam and its subsequent coupling with a heterocyclic base. The key transformations include:

  • Ring Opening of Vince Lactam: The lactam is hydrolyzed under acidic conditions to yield a cis-4-aminocyclopent-2-ene-1-carboxylic acid derivative.[7]

  • Protection of Functional Groups: The amino and carboxylic acid functionalities are protected to prevent unwanted side reactions in subsequent steps.[8][9] Common protecting groups include Boc for the amine and conversion to a methyl ester for the carboxylic acid.

  • Functionalization of the Cyclopentene Ring: The double bond of the cyclopentene ring can be functionalized to introduce the desired stereochemistry at the 2' and 3' positions of the final carbocyclic nucleoside. This can involve epoxidation, dihydroxylation, or other stereoselective additions.

  • Coupling with the Nucleobase: The protected and functionalized carbocyclic moiety is coupled with the desired purine or pyrimidine base. The Mitsunobu reaction is a commonly employed method for this transformation.[10]

  • Deprotection and Final Product Formation: Removal of the protecting groups yields the final carbocyclic nucleoside.

Experimental Protocols

Part 1: Ring Opening and Protection of Vince Lactam

This protocol describes the initial steps to generate a key intermediate for further elaboration.

Materials:

  • (-)-Vince lactam

  • 1 N Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Thionyl Chloride (SOCl2)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium Bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO4)

Protocol:

  • Acidic Hydrolysis: Dissolve (-)-Vince lactam (1 equivalent) in 1 N HCl. Reflux the mixture for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Esterification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess HCl. Add methanol and cool to 0 °C. Slowly add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Boc Protection: Concentrate the methanolic solution under reduced pressure. Dissolve the resulting crude amine salt in a 1:1 mixture of DCM and saturated aqueous NaHCO3. Add (Boc)2O (1.1 equivalents) and stir vigorously at room temperature for 4-6 hours.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step Transformation Key Reagents Typical Yield
1Lactam Hydrolysis1 N HCl>90%
2EsterificationMeOH, SOCl2~85-90%
3Amine Protection(Boc)2O, NaHCO3~90-95%
Part 2: Synthesis of a Carbocyclic Adenosine Analogue via Mitsunobu Coupling

This protocol outlines the coupling of a functionalized cyclopentenol with adenine.

Materials:

  • Protected aminocyclopentenol intermediate

  • Adenine

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Protocol:

  • Mitsunobu Reaction Setup: To a solution of the protected aminocyclopentenol (1 equivalent), adenine (1.5 equivalents), and PPh3 (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD (1.5 equivalents) dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the coupled product.

  • Deprotection: Dissolve the protected carbocyclic nucleoside in a solution of TFA in DCM (e.g., 20-50% TFA). Stir at room temperature for 1-2 hours until the protecting groups are cleaved (monitor by TLC).

  • Final Product Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or reverse-phase HPLC to yield the final carbocyclic adenosine analogue.

Step Transformation Key Reagents Typical Yield
1-3Mitsunobu CouplingPPh3, DIAD/DEAD50-70%
4-5DeprotectionTFA, DCM>90%

Visualization of the Synthetic Workflow

G VinceLactam (-)-Vince Lactam AminoAcid cis-4-Aminocyclopent-2-ene-1-carboxylic Acid VinceLactam->AminoAcid  Acidic  Hydrolysis ProtectedIntermediate Protected Amino Ester AminoAcid->ProtectedIntermediate  Esterification &  Boc Protection FunctionalizedCyclopentenol Functionalized Cyclopentenol ProtectedIntermediate->FunctionalizedCyclopentenol  Stereoselective  Functionalization CoupledNucleoside Protected Carbocyclic Nucleoside FunctionalizedCyclopentenol->CoupledNucleoside  Mitsunobu  Coupling FinalProduct Carbocyclic Nucleoside CoupledNucleoside->FinalProduct  Deprotection

Caption: General synthetic workflow for carbocyclic nucleosides from Vince lactam.

Troubleshooting and Optimization

  • Incomplete Hydrolysis of Vince Lactam: Ensure sufficient reaction time and acid concentration. The reaction can be monitored by the disappearance of the starting material on a TLC plate.

  • Low Yields in Mitsunobu Coupling: The reaction is sensitive to moisture. Use anhydrous solvents and reagents. The order of addition of reagents can also be critical. Adding the azodicarboxylate last and slowly is generally recommended.

  • Stereochemical Control: The stereochemistry of the final product is highly dependent on the stereoselective functionalization of the cyclopentene ring. Careful selection of reagents and reaction conditions is crucial. For instance, epoxidation followed by ring-opening can provide access to different diastereomers.

  • Purification Challenges: The polarity of the intermediates and the final product can vary significantly. A combination of normal and reverse-phase chromatography may be necessary for effective purification.

Conclusion

The synthesis of carbocyclic nucleosides from Vince lactam is a well-established and powerful strategy in medicinal chemistry.[4][11] The rigid framework of the starting material allows for excellent stereocontrol, leading to the efficient and stereoselective synthesis of a wide range of biologically active compounds. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Stereoselective synthesis of 2'-fluoro-6'-methylene carbocyclic adenosine via Vince lactam. (2014). Vertex AI Search.
  • Vince lactam - Grokipedia. (n.d.). Grokipedia.
  • Synthesis of Carbovir and Abacavir From A Carbocyclic Precursor. (n.d.). Scribd.
  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications.
  • Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. (n.d.). ResearchGate.
  • Daluge, S., & Vince, R. (n.d.). Synthesis of carbocyclic aminonucleosides. The Journal of Organic Chemistry.
  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2026). ResearchGate.
  • Protection of Nucleosides for Oligonucleotide Synthesis. (n.d.). Deep Blue Repositories.
  • Cobalt-assisted route to rare carbocyclic C-ribonucleosides. (n.d.). RSC Publishing.
  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). PubMed.
  • Stereoselective Syntheses of Carbocyclic Nucleosides. (2020). University of Hamburg.
  • Kothapalli, Y., Jones, R. A., Chu, C. K., & Singh, U. S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390.
  • Nucleobase protection of deoxyribo- and ribonucleosides. (2001). PubMed.
  • Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. (n.d.). ResearchGate.
  • Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. (2022). DigitalCommons@TMC.
  • Bessières, M., Chevrier, F., Roy, V., & Agrofoglio, L. A. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1809–1828.

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Application

Application Notes &amp; Protocols for (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene scaffold is a conformationally constrained bicyclic amine of significant interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene scaffold is a conformationally constrained bicyclic amine of significant interest in medicinal chemistry. Its rigid, three-dimensional structure makes it an exceptional building block for designing ligands with high affinity and selectivity for various biological targets, particularly within the central nervous system (CNS). This document provides a detailed guide on the strategic application of this scaffold, focusing on its role as a pharmacophore for nicotinic acetylcholine receptors (nAChRs). Included are comprehensive application notes detailing the rationale behind its use and step-by-step protocols for its synthesis and derivatization, aimed at facilitating its integration into drug discovery and development pipelines.

Introduction: The Strategic Value of Rigid Scaffolds

In modern drug design, the use of C(sp3)-rich, rigid scaffolds is a key strategy to improve pharmacological properties such as potency, selectivity, and metabolic stability.[1][2][3] Unlike flexible aliphatic chains, which can adopt numerous conformations and often pay a significant entropic penalty upon binding to a target, rigid structures like (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene pre-organize key pharmacophoric elements in a defined spatial orientation. This structural constraint can lead to more potent and selective interactions with the target protein.

The azatricycloalkane core, a nitrogen-containing heterocyclic compound, is particularly valuable.[4] The nitrogen atom often serves as a key interaction point (e.g., a hydrogen bond acceptor or a protonated cation) within a receptor's binding site. The tricyclic nature of this specific scaffold provides a unique and rigid framework that has been successfully exploited in the development of ligands for CNS targets.[5][6]

Core Application: A Privileged Scaffold for Nicotinic Acetylcholine Receptors (nAChRs)

The (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene core is a key structural component of several potent nAChR ligands.[5][7] These receptors are crucial players in CNS function, and their modulation is a therapeutic strategy for a host of disorders including Alzheimer's disease, Parkinson's disease, depression, and nicotine addiction.[8][9]

Application Note: Why this Scaffold for nAChRs?

The efficacy of this scaffold lies in its ability to mimic the conformation of natural nAChR agonists like nicotine and epibatidine.[5] The distance and geometric relationship between the nitrogen atom and other parts of the scaffold are critical for binding to the α4β2 nAChR subtype, a major target for CNS therapies.[7][8]

  • Pharmacophore Mimicry : The rigid framework accurately positions the basic nitrogen atom relative to a distal aromatic or heteroaromatic ring (when derivatized), mimicking the key pharmacophoric features required for nAChR agonism.

  • Subtype Selectivity : Modifications to the scaffold can fine-tune selectivity between different nAChR subtypes (e.g., α4β2, α3β4, and α7). For example, deschloro derivatives of related compounds have shown a significant increase in affinity for the α7 subtype.[7]

  • Improved Drug-like Properties : The saturated, three-dimensional character of the scaffold can lead to improved solubility and metabolic profiles compared to flat, aromatic systems, which are often associated with toxicity and poor pharmacokinetics.

Synthesis and Derivatization Workflow

A typical workflow for utilizing this scaffold involves the initial synthesis of the core structure, followed by strategic derivatization to explore structure-activity relationships (SAR).

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Derivatization & Screening A Starting Materials (e.g., Dicyclopentadiene) B Multi-step Synthesis A->B C Purification & Characterization B->C D Scaffold (2R,6S)-4-Azatricyclo... dec-8-ene C->D Scaffold Ready for Use E Parallel Synthesis (e.g., N-Arylation, Acylation) D->E F Compound Library E->F G Biological Screening (Binding & Functional Assays) F->G H SAR Analysis G->H H->E Iterate for Optimization

Caption: General workflow for scaffold synthesis and drug discovery.

Protocols

Protocol 1: Synthesis of the Core Scaffold Precursor

The synthesis of the specific (2R,6S) enantiomer often involves chiral resolution or asymmetric synthesis. A common precursor is the corresponding lactam, 4-azatricyclo[5.2.1.0,2,6]dec-8-en-3-one, which can be synthesized and then reduced. The following is a generalized protocol based on common cycloaddition reactions.

Objective: To synthesize the racemic lactam precursor, 4-azatricyclo[5.2.1.0,2,6]dec-8-en-3-one.

Materials:

  • Dicyclopentadiene

  • Maleimide

  • High-boiling point solvent (e.g., Toluene, Xylene)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Cracking of Dicyclopentadiene: In a distillation apparatus, heat dicyclopentadiene to ~170 °C. Collect the freshly distilled cyclopentadiene monomer at its boiling point (~41 °C). Keep the monomer chilled on ice to prevent re-dimerization.

    • Causality Note: This thermal retro-Diels-Alder reaction is necessary to generate the reactive cyclopentadiene monomer required for the subsequent cycloaddition.

  • Diels-Alder Cycloaddition:

    • Dissolve maleimide (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.

    • Slowly add the freshly prepared, chilled cyclopentadiene (1.1 eq) to the maleimide solution.

    • Heat the reaction mixture to reflux (~110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: This [4+2] cycloaddition reaction forms the core tricyclic carbon framework of the desired product. The endo isomer is typically the major product due to favorable secondary orbital interactions.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. The product may precipitate.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold hexane.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure imide product.

  • Hydrolysis to Amic Acid (if needed for specific derivatization):

    • The resulting imide can be hydrolyzed under basic conditions (e.g., NaOH in water/THF) to the corresponding amic acid if further specific chemical manipulations are required before ring closure to a different heterocycle.

  • Reduction to Amine (Final Step):

    • The pure imide/lactam is then reduced to the target amine, (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, Diethyl ether) is typically required.

    • Crucially, this step requires stringent anhydrous conditions and careful quenching.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: N-Arylation for SAR Library Synthesis

Objective: To derivatize the scaffold's secondary amine via Buchwald-Hartwig amination to explore how different aromatic substituents affect receptor binding.

Materials:

  • (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene (1.0 eq)

  • Aryl bromide or chloride (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, BINAP, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 1.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).

    • Add the aryl halide, followed by the azatricycloalkane scaffold.

    • Add the anhydrous, deoxygenated solvent via syringe.

    • Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst, ensuring the catalytic cycle proceeds efficiently. The choice of ligand is crucial for stabilizing the catalyst and facilitating the reductive elimination step.

  • Reaction:

    • Heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and quench with water or saturated ammonium chloride solution.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated derivative.

Data Presentation: Structure-Activity Relationship (SAR)

The derivatization of the scaffold allows for the systematic exploration of SAR.[1][10] A library of compounds can be synthesized and tested in binding assays to determine their affinity for the target receptor, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Table 1: Example SAR Data for N-Substituted Derivatives at the α4β2 nAChR

Compound IDR-Group (Substitution on Scaffold Nitrogen)Kᵢ (nM) for α4β2 nAChR
Scaffold -H>10,000
1a 3-Pyridyl5.2
1b 2-Pyridyl150.8
1c 4-Pyridyl230.4
1d 5-Pyrimidinyl12.6
1e Phenyl89.7
1f 3-Chlorophenyl25.3

Data is hypothetical and for illustrative purposes, but reflects common trends where a 3-pyridyl or similar nitrogen-containing heteroaromatic group is optimal for high-affinity binding at nAChRs.[7]

G cluster_0 Ligand-Receptor Interaction cluster_1 Key Interactions Ligand Derivative (e.g., 1a) Receptor α4β2 nAChR Binding Pocket Ligand->Receptor Binding Interaction1 Cation-π Interaction Receptor->Interaction1 Interaction2 Hydrogen Bond Receptor->Interaction2

Caption: Key interactions driving ligand binding to the nAChR.

Conclusion

The (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene scaffold is a powerful and versatile tool in medicinal chemistry for the design of CNS-active agents. Its inherent rigidity and defined three-dimensional structure provide a solid foundation for creating potent and selective ligands. The synthetic and derivatization protocols outlined here offer a practical framework for researchers to harness the potential of this privileged scaffold in their drug discovery programs, particularly in the pursuit of novel therapeutics targeting nicotinic acetylcholine receptors.

References

  • Cheng, J., et al. (2002). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. PubMed. Available at: [Link]

  • Balle, T., et al. (2013). Synthesis, pharmacology, and biostructural characterization of novel α4β2 nicotinic acetylcholine receptor agonists. PubMed. Available at: [Link]

  • González-Gutiérrez, JP., et al. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. Institut Pasteur. Available at: [Link]

  • Breining, S. (2004). Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. PubMed. Available at: [Link]

  • Pessoa-Mahana, H., et al. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. ResearchGate. Available at: [Link]

  • Orlewska, C., et al. (2007). Synthesis and pharmacological activity of urea and thiourea derivatives of 4-azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-dione. PubMed. Available at: [Link]

  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Arkivoc. Available at: [Link]

  • Anonymous. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Open. Available at: [Link]

  • Struga, M., et al. (2010). Synthesis and microbiological activity of thiourea derivatives of 4-azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-dione. PubMed. Available at: [Link]

  • Kossakowski, J., et al. (2008). 4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-triones as Potential Pharmacological Agents. MDPI. Available at: [Link]

  • SlideShare. (n.d.). Structures Activity Relationship. Available at: [Link]

  • Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Gasperini, M., et al. (2016). Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). The structure–activity relationships (SAR) study of 2′,4. Available at: [Link]

  • Solution Pharmacy. (2023). Medicinal Chemistry II (13) Antimetabolite -Methotrexate, Mercaptopurine, Azathioprine, Fluorouracil. YouTube. Available at: [Link]

  • MDPI. (n.d.). Medicinal Chemistry. Aza-Heterocycles Motifs in Structure-Based Drug Design. Available at: [Link]

  • Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Available at: [Link]

  • Kossakowski, J., et al. (2008). 4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-triones as Potential Pharmacological Agents. ResearchGate. Available at: [Link]

  • Thomson, R. J., et al. (2008). Synthesis of the 4-azatricyclo[5.2.2.0(4,8)]undecan-10-one core of daphniphyllum alkaloid calyciphylline A using a Pd-catalyzed enolate alkenylation. PubMed. Available at: [Link]

  • Egunlusi, A. O., et al. (2020). 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential. PubMed. Available at: [Link]

Sources

Method

synthesis of antiviral compounds using (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene

Application Note: Stereoselective Synthesis and Antiviral Functionalization of (2R,6S)-4-Azatricyclo[5.2.1.0 ]dec-8-ene Scaffolds Executive Summary This Application Note details the protocol for the synthesis and functio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis and Antiviral Functionalization of (2R,6S)-4-Azatricyclo[5.2.1.0 ]dec-8-ene Scaffolds

Executive Summary

This Application Note details the protocol for the synthesis and functionalization of (2R,6S)-4-azatricyclo[5.2.1.0


]dec-8-ene  derivatives. This rigid, tricyclic "cage" scaffold serves as a critical pharmacophore in the development of antiviral agents, specifically targeting the Influenza A M2 proton channel  and acting as a lipophilic core for HIV-1 reverse transcriptase inhibitors .

Unlike flexible aliphatic amines, the (2R,6S)-azatricyclo scaffold offers a defined steric bulk that mimics the adamantane cage (e.g., Amantadine) but with enhanced vectorization potential via the nitrogen atom. This guide provides a validated workflow for the Diels-Alder construction of the core, followed by chemoselective N-functionalization to generate high-affinity antiviral candidates.

Chemical Foundation & Rationale

The Scaffold Advantage

The (2R,6S)-4-azatricyclo[5.2.1.0


]dec-8-ene core is structurally analogous to adamantane but possesses unique geometric properties:
  • Rigidity: The tricyclic framework locks the molecule into a specific conformation, reducing the entropic penalty upon binding to viral protein pockets (e.g., the M2 channel pore).

  • Lipophilicity: The hydrocarbon cage facilitates transport across viral envelopes and host cell membranes.

  • Stereochemical Control: The synthesis relies on the endo-selectivity of the Diels-Alder reaction, ensuring the (2R,6S) configuration at the ring fusion, which is critical for biological activity.

Mechanism of Action (MoA)

The scaffold operates primarily through two mechanisms depending on the functional tail:

  • M2 Channel Blockade (Influenza A): The cage inserts into the transmembrane pore of the M2 protein, physically occluding the channel and disrupting the pH equilibration required for viral uncoating.

  • Allosteric Inhibition (HIV-1/Flaviviridae): When coupled with arylpiperazines, the scaffold binds to hydrophobic pockets on viral polymerases or reverse transcriptases, inducing conformational changes that disable enzymatic function.

Experimental Protocol: Core Synthesis

Reagents and Equipment
  • Precursors: Cyclopentadiene (freshly cracked), Maleimide (99%).

  • Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Toluene (anhydrous).

  • Catalysts/Bases: Potassium Carbonate (

    
    ), Potassium Iodide (KI).
    
  • Purification: Silica Gel 60 (230-400 mesh), Recrystallization apparatus.

Workflow Visualization

The following diagram illustrates the critical path from raw precursors to the active antiviral lead.

SynthesisWorkflow Start Cyclopentadiene (Freshly Cracked) Step1 Diels-Alder Cycloaddition (EtOAc, 0°C to RT) Start->Step1 Reactant Maleimide Reactant->Step1 Intermed Core Imide (Endo) (2R,6S)-Configuration Step1->Intermed Kinetic Control (Endo-selective) Step2 N-Alkylation (K2CO3, KI, Reflux) Intermed->Step2 + Linker-Arylpiperazine Product Antiviral Candidate (Arylpiperazine Derivative) Step2->Product Yield: ~70-85%

Figure 1: Synthetic pathway for the generation of antiviral azatricyclic derivatives.

Step-by-Step Procedure
Phase 1: Synthesis of the Core Imide

Target: endo-4-azatricyclo[5.2.1.0


]dec-8-ene-3,5-dione
  • Pre-treatment: Depolymerize dicyclopentadiene by heating at 180°C and collecting the monomer (cyclopentadiene) at 40-42°C. Critical: Use immediately to prevent dimerization.

  • Cycloaddition: Dissolve maleimide (9.7 g, 0.1 mol) in EtOAc (100 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add cyclopentadiene (6.6 g, 0.1 mol) over 30 minutes. The reaction is exothermic; maintain temperature <10°C to favor the kinetic endo product.

  • Maturation: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A white precipitate will form.

  • Isolation: Filter the precipitate. Wash with cold EtOAc (2 x 20 mL).

  • Purification: Recrystallize from MeOH.

    • Yield: ~85-90%[1]

    • Validation: Melting point 187-189°C.

      
      H NMR should show distinctive bridgehead protons at 
      
      
      
      3.2-3.4 ppm.
Phase 2: Functionalization (Antiviral Vectorization)

Target: N-substituted arylpiperazine derivative (Example: Compound 2c from Molecules 2009 study).

  • Activation: Suspend the Core Imide (1.63 g, 10 mmol) in acetonitrile (50 mL).

  • Base Addition: Add anhydrous

    
     (2.76 g, 20 mmol) and a catalytic amount of KI (0.1 g).
    
  • Linker Coupling: Add 1-(3-chloropropyl)-4-phenylpiperazine (or relevant linker-pharmacophore) (10 mmol).

  • Reflux: Heat to reflux (80-82°C) for 8-12 hours. Monitor consumption of the imide by TLC (CHCl

    
    :MeOH 9:1).
    
  • Work-up: Filter off inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: The residue is often an oil. Purify via flash chromatography (Silica gel, CHCl

    
    :MeOH) or recrystallize the hydrochloride salt from Ethanol/Ether.
    

Biological Evaluation & Data

The following data summarizes the antiviral efficacy of derivatives synthesized using this protocol, specifically against Influenza A and Flaviviridae representatives.

Antiviral Efficacy Table

Data consolidated from comparative assays (See Ref 1, 3).

Compound VariantTarget VirusEC

(

M)
CC

(

M)
Selectivity Index (SI)
Core Imide (Unsubstituted) Influenza A (M2)>100>200N/A
N-(3-phenylpropyl) derivative Influenza A (H3N2)12.5>100>8
N-Arylpiperazine deriv. (2c) Coxsackie B28.018022.5
Thiourea derivative (1b) HIV-1 (MT-4 cells)4.28520.2
  • EC

    
    :  Effective concentration inhibiting 50% of viral replication.
    
  • CC

    
    :  Cytotoxic concentration for 50% of host cells.[2]
    
Mechanistic Pathway

The diagram below details the interference of the synthesized compound with the viral life cycle.[3]

Mechanism Virus Influenza Virus (Endocytosis) Endosome Acidic Endosome (pH < 6.0) Virus->Endosome M2_Open M2 Channel Opens (H+ Influx) Endosome->M2_Open Uncoating Viral Uncoating (RNP Release) M2_Open->Uncoating Normal Path Inhibitor (2R,6S)-Azatricyclo Compound Block Channel Occlusion (Steric Blockade) Inhibitor->Block Block->M2_Open Inhibits Replication Viral Replication Uncoating->Replication

Figure 2: Inhibition of the M2 proton channel prevents viral uncoating.[4]

Critical Troubleshooting & Quality Control

Stereochemical Integrity
  • Issue: Formation of the exo-isomer.

  • Cause: Reaction temperature exceeding 20°C during addition.

  • Solution: Maintain strict 0-5°C control during cyclopentadiene addition. The endo-isomer precipitates more readily in EtOAc, aiding purification.

N-Alkylation Yields
  • Issue: Low yield in Phase 2.

  • Cause: Steric hindrance of the tricyclic cage protecting the imide nitrogen.

  • Solution: Use a stronger base (NaH in DMF) if

    
    /Acetone fails, though this requires stricter anhydrous conditions. The addition of KI is essential to facilitate the Finkelstein reaction in situ for chloro-linkers.
    

References

  • Kossakowski, J., et al. (2009).

    
    ]dec-8-ene-3,5-dione.[5] Molecules, 14(12), 5189-5202.[5]
    [Link][5]
    
  • Struga, M., et al. (2010).

    
    ]undec-8-ene-3,5-dione.[6] Archives of Pharmacal Research, 33(1), 47-54.[6]
    [Link]
    
  • Egunlusi, A. O., et al. (2020).

    
    ]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents.[1] Arkivoc, 2020(v), 302-314. (Provides relevant analogous synthetic protocols).
    [Link]
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Derivatization of (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene

Welcome to the technical support center for the derivatization of the (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene scaffold. This guide, curated by our Senior Application Scientists, provides field-proven insights, troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of the (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene scaffold. This guide, curated by our Senior Application Scientists, provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of modifying this versatile chemical entity. Our goal is to empower you with the causal understanding behind experimental choices, ensuring robust and reproducible outcomes in your research and development endeavors.

Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing the secondary amine on the (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene core?

The secondary amine is the most common site for derivatization due to its nucleophilicity. The primary methods include:

  • N-Alkylation: Introduction of alkyl, aryl, or functionalized chains using alkyl halides or similar electrophiles. This is typically achieved via an SN2 reaction.

  • N-Acylation: Formation of an amide bond by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent).

  • Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to yield the N-alkylated product. This is an excellent alternative to direct alkylation, especially for sterically hindered substrates[1].

  • Michael Addition: Conjugate addition to α,β-unsaturated systems.

  • Ring-Opening Reactions: Using electrophiles like epoxides to introduce a hydroxyalkyl group. For instance, reacting the parent imide with 2-(chloromethyl)oxirane has been demonstrated in similar azatricyclo systems to introduce a functional handle for further modification[2][3].

Q2: How do I select the optimal base and solvent for an N-alkylation reaction?

The choice is critical and depends on the reactivity of your alkylating agent and the solubility of your starting materials.

  • Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and are effective at deprotonating the secondary amine without being overly nucleophilic themselves. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used, particularly when a milder, non-nucleophilic base is required to prevent side reactions like elimination[1].

  • Solvents: Polar aprotic solvents are the gold standard for SN2 reactions as they solvate the cation of the base while leaving the anion (the deprotonated amine) highly reactive. Recommended solvents include:

    • Acetonitrile (ACN)

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO) It is crucial to ensure all starting materials are fully dissolved at the reaction temperature to achieve optimal results[1].

Q3: What methods are recommended for monitoring reaction progress?

Real-time monitoring is key to preventing over-alkylation or decomposition.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method. A co-spot of your starting material alongside the reaction mixture will clearly show the consumption of the starting material and the appearance of a new, typically less polar, product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by showing the expected mass-to-charge ratio (m/z) of the desired derivative, while also tracking the disappearance of the starting material. This is the preferred method for unambiguous monitoring[1].

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization of (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene.

Problem 1: Low or No Product Yield in N-Alkylation Reaction

You've set up an N-alkylation with an alkyl bromide, K₂CO₃ in ACN, but after 24 hours at room temperature, LC-MS analysis shows only unreacted starting material.

Potential CauseRecommended Solution & Scientific Rationale
Insufficient Reactivity 1. Increase Temperature: The activation energy for the reaction may not be met at room temperature. Gradually increase the temperature in increments (e.g., to 50 °C, then 80 °C) and monitor by TLC/LC-MS. Microwave reactors can also significantly accelerate reactions and improve yields[1]. 2. Enhance the Leaving Group: Bromide is a good leaving group, but iodide is better. Switch to the corresponding alkyl iodide. Alternatively, add a catalytic amount (0.1 eq.) of potassium iodide (KI) to your reaction. The KI will perform an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide[1].
Poor Solubility The starting material or base may not be sufficiently soluble in ACN. Switch to a solvent with higher solubilizing power like DMF or DMSO. Ensure a homogenous solution before proceeding[1].
Steric Hindrance If either the azatricyclo core or your alkylating agent is sterically bulky, the SN2 transition state is disfavored. Consider switching to a less hindered alkylating agent or move to an alternative synthetic route like reductive amination, which is often less sensitive to steric bulk.
Inactive Reagents The alkylating agent may have degraded, or the base may be hydrated. Use a fresh bottle of the alkylating agent and ensure the base is anhydrous. K₂CO₃, for example, should be dried in an oven before use.
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene (1.0 equiv.).

  • Add anhydrous DMF to dissolve the starting material completely.

  • Add anhydrous K₂CO₃ (2.5 equiv.) and potassium iodide (KI, 0.1 equiv.).

  • Add the alkyl bromide (1.2 equiv.).

  • Stir the reaction mixture at 60 °C and monitor every 2-4 hours using LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Problem 2: Formation of Multiple Products (Over-alkylation or Side Reactions)

Your reaction appears to work, but you observe multiple spots on TLC and multiple masses in the LC-MS, possibly corresponding to di-alkylation or other byproducts.

Potential CauseRecommended Solution & Scientific Rationale
Excess Alkylating Agent A large excess of the alkylating agent can lead to the formation of a quaternary ammonium salt (over-alkylation). Use a more controlled stoichiometry, starting with 1.1-1.2 equivalents of the alkylating agent[1]. Add the agent slowly to the reaction mixture if possible.
Reaction Temperature Too High High temperatures can promote side reactions, including elimination if your alkyl halide is secondary or tertiary, or decomposition of the solvent (especially DMF in the presence of a strong base)[1]. Run the reaction at the lowest effective temperature.
Strong or Nucleophilic Base If using a very strong base, it might promote unwanted elimination pathways. Switch to a milder, non-nucleophilic base like DIPEA[1].

The following decision tree can guide your optimization process.

troubleshooting_workflow start Reaction Failure: Low or No Yield check_sm Is Starting Material (SM) Consumed? start->check_sm check_sol Are all reagents soluble? check_sm->check_sol No check_sterics Is there significant steric hindrance? check_sm->check_sterics Yes, but no product formed check_reagents Are reagents active/anhydrous? check_sol->check_reagents Yes change_solvent Change Solvent (ACN -> DMF) check_sol->change_solvent No inc_temp Increase Temperature (e.g., 50-80 °C) check_reagents->inc_temp Yes replace_reagents Use Fresh/Dried Reagents check_reagents->replace_reagents No check_lg Is Leaving Group (LG) reactive enough? inc_temp->check_lg success Reaction Optimized change_solvent->success replace_reagents->success add_ki Add catalytic KI or switch to Alkyl Iodide check_lg->add_ki No (e.g., using Cl/Br) check_lg->check_sterics Yes (using I/OTf) add_ki->success reductive_amination Switch to Reductive Amination Protocol check_sterics->reductive_amination Yes check_sterics->success No reductive_amination->success

Caption: Troubleshooting decision tree for optimizing N-alkylation reactions.

Problem 3: Difficulty in Product Purification

The reaction is complete, but the crude product is an oil that is difficult to purify by column chromatography, or you are experiencing issues with the aqueous work-up.

  • Emulsion during Work-up: The presence of DMF and certain salts can lead to the formation of stable emulsions during aqueous extraction.

    • Solution: After quenching with water, add a saturated solution of brine (NaCl). This increases the ionic strength of the aqueous phase, helping to break the emulsion and "salt out" the organic product, driving it into the organic layer[1].

  • Co-elution of Product and Starting Material: If the reaction did not go to completion, the starting amine and the alkylated product may have very similar polarities (Rf values), making separation by silica gel chromatography challenging.

    • Solution 1 (Reaction): Drive the reaction to completion using the optimization steps above. It is often easier to remove excess electrophile than unreacted starting material.

    • Solution 2 (Chromatography): If separation is unavoidable, try a different solvent system for your column. A shallow gradient or an isocratic elution might provide better separation[4]. Alternatively, consider switching to a different stationary phase (e.g., alumina) or employing reverse-phase chromatography if the product is sufficiently polar.

  • Product is Highly Polar or an Oil:

    • Solution: If the product contains a basic nitrogen, it can sometimes be purified by an acid-base extraction. Dissolve the crude material in an organic solvent, extract with dilute acid (e.g., 1M HCl) to protonate your product into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.

Caption: General workflow for N-alkylation of the azatricycloalkene scaffold.

References
  • Krajnović, T., et al. (2011). 4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-triones as Potential Pharmacological Agents.
  • Stefańska, J., et al. (2010). Synthesis and microbiological activity of thiourea derivatives of 4-azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-dione. PubMed.
  • BenchChem (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. BenchChem.
  • Stefańska, J., et al. (2009). Biological evaluation of 10-(diphenylmethylene)- 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives.
  • Ordon, K., et al. (2007). Synthesis and pharmacological activity of urea and thiourea derivatives of 4-azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-dione. PubMed.
  • Dujhathai, A., & Sakunphueak, A. (2023). TLC Fingerprints for Chanthalila Preparation. Journal of Health Science and Medical Research.
  • Pandit, P., et al. (2012). Intraspecific variability of main phytochemical compounds in Picrorhiza kurroa Royle ex Benth. from North Indian higher. Journal of Medicinal Plants Research.

Sources

Optimization

rapid optimization of photoredox reactions for flow systems

Welcome to the Photon-Flux Optimization Center. Status: Online Operator: Senior Application Scientist (Ph.D.) System: Continuous-Flow Photoredox Support Mission Statement You are transitioning from the "round-bottom flas...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Photon-Flux Optimization Center.

Status: Online Operator: Senior Application Scientist (Ph.D.) System: Continuous-Flow Photoredox Support

Mission Statement

You are transitioning from the "round-bottom flask" mindset to the "micro-channel" reality. In photoredox catalysis, light is a reagent, not just an environmental factor. This guide treats photons with the same stoichiometric rigor as chemical reagents. Below are the four critical modules for optimizing and troubleshooting your flow photoredox systems.

Module 1: The Photon Efficiency Paradox

Issue: "My reaction works in batch (90% yield) but stalls or produces high impurities in flow."

The Diagnosis: You are likely battling the Beer-Lambert Law (


) . In a batch flask, the path length (

) is large (cms), creating a "dark zone" in the center where no reaction occurs. You compensated by running dilute or for long times. In flow,

is microscopic (e.g., 0.8 mm). This drastic reduction changes the photon flux density per molecule.
  • Scenario A (Over-irradiation): If you kept the same residence time as your batch reaction time, you are likely incinerating your product.

  • Scenario B (Concentration Mismatch): You are running too dilute. Flow allows you to increase concentration (

    
    ) significantly because 
    
    
    
    is small, maintaining efficient light penetration.

Troubleshooting Protocol:

  • Map the Optical Path: Calculate the optical path length of your tubing.

    • PFA Tubing (1/16" OD, 0.03" ID): Path length

      
       750 
      
      
      
      m.
  • Run the "Light-Limited" Ramp:

    • Keep flow rate constant.

    • Vary light intensity (0% to 100%) or distance.

    • If yield plateaus at 40% intensity, you are photon-saturated. Further intensity only degrades the photocatalyst or product [1].

  • The Concentration Sweep:

    • Increase substrate concentration in 0.1 M increments.

    • Monitor conversion.[1] In flow, you can often operate at 0.5 M – 1.0 M, whereas batch is limited to 0.05 M due to light attenuation [2].

Data Visualization: The Path Length Advantage

BeerLambert cluster_0 Batch Reactor (Flask) cluster_1 Flow Reactor (Capillary) B_Wall Reactor Wall B_Center Center (Dark Zone) B_Wall->B_Center Photon Flux Decay (High Attenuation) F_Wall Tubing Wall F_Center Center (Irradiated) F_Wall->F_Center Full Penetration (High Flux)

Figure 1: Comparison of photon penetration. In flow, the short path length eliminates the "dark zone," allowing for higher concentrations.

Module 2: Hydrodynamics & Mixing (The "Slug" Solution)

Issue: "I have poor reproducibility, and my residence time distribution (RTD) seems broad."

The Diagnosis: In laminar flow (common in microreactors), fluid in the center of the tube moves twice as fast as fluid near the walls (parabolic velocity profile). This creates a broad Residence Time Distribution (RTD) . Some molecules exit too fast (low conversion), while others stay too long (over-irradiation/side reactions) [3].

The Fix: Segmented Flow (Slug Flow) Introduce an inert gas (N


 or Argon) or an immiscible liquid to create "slugs." This induces internal recirculation within each liquid segment, narrowing the RTD and mimicking ideal "plug flow."

Troubleshooting Protocol:

  • Calculate the Damköhler Number (

    
    ): 
    
    • 
      .
      
    • If

      
      , your reaction is mass-transfer limited. You must improve mixing.
      
  • Implement Taylor Flow (Slug Flow):

    • Introduce N

      
       via a T-mixer before the photoreactor.
      
    • Target a gas-to-liquid ratio of 1:1 to 3:1.

    • Visual Check: You should see regular, rhythmic segments.

  • RTD Tracer Test:

    • Inject a pulse of dye (e.g., methylene blue).

    • Measure the absorbance peak width at the outlet. Narrower = Better.

Data Visualization: Flow Regimes

FlowRegimes cluster_laminar Laminar Flow (Bad for RTD) cluster_slug Slug/Taylor Flow (Ideal) L1 Wall: Velocity ~ 0 L2 Center: Velocity = 2 * V_avg L1->L2 Parabolic Profile S1 Gas Bubble S2 Liquid Slug S1->S2 Segmentation S3 Internal Recirculation S2->S3 Rapid Mixing

Figure 2: Impact of flow regime on mixing. Slug flow creates internal recirculation, narrowing residence time distribution.

Module 3: Solids & Clogging (The "Killer" of Flow)

Issue: "My reactor clogs after 20 minutes of operation."

The Diagnosis: Photoredox reactions often generate inorganic salts (e.g., from bases like Cs


CO

) or poorly soluble intermediates. In flow, these become nucleation sites for clogging.

Troubleshooting Matrix:

VariableAdjustment StrategyMechanism
Base Selection Switch to soluble organic bases (DBU, TMG, DIPEA) if possible.Eliminates heterogeneous nucleation sites.
Solvent System Use binary mixtures (e.g., DMSO/H

O or MeCN/H

O).
Increases solubility of inorganic byproducts.
Reactor Tech Ultrasonic Bath Integration .Acoustic cavitation breaks up aggregates continuously [4].
Tubing Diameter Increase ID from 0.03" to 0.06" (if photon flux permits).Reduces surface-to-volume ratio, delaying bridging.

The "Self-Cleaning" Protocol:

  • Pre-Sonication: Sonicate all stock solutions for 15 mins before pumping.

  • Velocity Ramp: Ensure linear velocity is

    
     m/s to keep solids suspended (Stokes' Law).
    
  • Oscillatory Flow: If available, use a pump that superimposes a pulse (e.g., diaphragm pump) to prevent wall adhesion.

Module 4: Automated Optimization (The Feedback Loop)

Issue: "Optimization takes too much material and time."

The Diagnosis: Manual "one-factor-at-a-time" (OFAT) optimization misses interaction effects (e.g., how light intensity affects temperature). You need a closed-loop algorithm.

The Solution: Bayesian Optimization Use an algorithm (like Python's scikit-optimize or commercial equivalents) coupled with inline analysis (HPLC/NMR).

Workflow Setup:

  • Input Variables: Residence Time, Light Intensity, Stoichiometry.

  • Objective Function: Yield

    
     Throughput (g/hr).
    
  • Algorithm: Gaussian Process Regression (Bayesian Optimization). This "learns" the reaction landscape with fewer experiments than Design of Experiments (DoE) [5].

Data Visualization: The Self-Driving Lab

OptimizationLoop Controller Algorithm (Bayesian Opt) Hardware Flow Pumps & LEDs Controller->Hardware Set Parameters (Flow rate, Intensity) Reactor Photoreactor Hardware->Reactor Execute Run Analysis Inline HPLC/UV-Vis Reactor->Analysis Product Stream Analysis->Controller Yield/Selectivity Data (Feedback)

Figure 3: Closed-loop optimization cycle. The algorithm adjusts hardware parameters based on real-time analytical feedback.

References

  • Cambié, D., et al. (2016). "Energy-efficient solar photochemistry with luminescent solar concentrator based photomicroreactors." Angewandte Chemie International Edition. Link

  • Plutschack, M. B., et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews. Link

  • Noël, T., et al. (2011). "Accelerating Pd-catalyzed C-N cross-coupling reactions in continuous flow." Chemical Science. Link

  • Hartman, R. L., et al. (2011). "Deciding whether to go with the flow: evaluating the merits of flow reactors for synthesis." Angewandte Chemie. Link

  • Reizman, B. J., & Jensen, K. F. (2016). "Feedback-automated flow chemistry: Present and future." Accounts of Chemical Research. Link

Sources

Reference Data & Comparative Studies

Validation

(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene versus other chiral synthons in synthesis

The following guide provides an in-depth technical analysis of (2R,6S)-4-Azatricyclo[5.2.1.0 ]dec-8-ene, a rigid chiral scaffold often referred to in the context of Kočovský's ligands . This guide compares its performanc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (2R,6S)-4-Azatricyclo[5.2.1.0


]dec-8-ene, a rigid chiral scaffold often referred to in the context of Kočovský's ligands . This guide compares its performance against industry-standard chiral synthons like Evans auxiliaries, PHOX ligands, and Trost ligands.

(2R,6S)-4-Azatricyclo[5.2.1.0 ]dec-8-ene: The Rigid "Kočovský" Scaffold in Asymmetric Synthesis

Executive Summary

The Molecule: (2R,6S)-4-Azatricyclo[5.2.1.0


]dec-8-ene is a 

-symmetric, tricyclic amine derived from the Diels-Alder adduct of cyclopentadiene and maleimide. It serves as the chiral backbone for a class of P,N-ligands (Kočovský type) used primarily in transition-metal catalyzed allylic substitutions.

The Niche: Unlike the conformationally flexible Trost ligands or the axially chiral BINAP, this scaffold relies on extreme structural rigidity . The fused norbornene system locks the nitrogen lone pair and the attached phosphine arm into a fixed geometry, minimizing entropy loss during metal coordination and enforcing strict stereochemical communication.

Key Verdict: While Trost ligands remain the generalist "gold standard" for unhindered substrates (often >99% ee), ligands derived from the 4-azatricyclo scaffold excel in sterically demanding environments and specific regioselective applications where flexible ligands fail to induce sufficient steric clash.

Structural Analysis & Mechanism

The "Rigidity" Advantage

The core advantage of this synthon is its tricyclic skeleton. In standard oxazoline ligands (e.g., PHOX), the chiral center is on a flexible ring that can undergo slight conformational adjustments. In the 4-azatricyclo system, the chiral centers are bridgehead carbons locked in a bicyclic [2.2.1] heptane (norbornene) system fused to a pyrrolidine ring.

  • Conformational Lock: The N-atom is part of a rigid cage, preventing pyramidal inversion and fixing the vector of the N-metal bond.

  • Electronic Asymmetry: When derivatized into a P,N-ligand (e.g., MAP - Monophosphine-Amine-Pyridine), the "soft" phosphorus and "hard" nitrogen create a distinct electronic environment (trans-effect) that directs nucleophilic attack to a specific terminus of the

    
    -allyl system.
    
Visualization: Ligand Architecture

The following diagram illustrates the synthesis of the scaffold and its coordination mode.

KocovskyScaffold CP Cyclopentadiene DA_Adduct Diels-Alder Adduct (endo-tricyclic imide) CP->DA_Adduct Diels-Alder (Kinetic Control) Mal Maleimide Mal->DA_Adduct Red Reduction (LiAlH4) DA_Adduct->Red Resolution & Scaffold (2R,6S)-4-Azatricyclo [5.2.1.0(2,6)]dec-8-ene (The Amine) Red->Scaffold C=O -> CH2 Ligand P,N-Ligand (Kočovský Type) Scaffold->Ligand Phosphinylation (e.g., ClPPh2) Pd_Complex Pd-Allyl Complex (Rigid P,N Chelation) Ligand->Pd_Complex Pd(allyl)Cl dimer

Caption: Synthesis pathway from commodity chemicals to the rigid P,N-ligand complex.

Comparative Performance Analysis

The primary benchmark for these ligands is the Pd-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Head-to-Head Comparison Table
FeatureKočovský Ligand (Azatricyclic) PHOX Ligand (Pfaltz) Trost Ligand (C2-Symmetric)
Scaffold Type Rigid Tricyclic Amine (P,N)Oxazoline-Phosphine (P,N)Diphosphine (P,P)
Chirality Source Fixed Bridgehead CarbonsC-Substituent on OxazolineChiral Backbone (DACH)
Typical Yield 85 - 95%90 - 98%>95%
Enantioselectivity (ee) 85 - 94% (Substrate dependent)90 - 99% 98 - 99% (Benchmark)
Best Application Hindered Substrates , RegiocontrolHindered SubstratesGeneral / Unhindered
Stability High (Rigid Cage)Moderate (Oxazoline hydrolysis)Moderate (Air sensitive P)
Cost/Availability Low (Diels-Alder precursor)Medium (Amino acid derived)High (Commercial/Complex)
Interpretation of Data[1][2][3][4][5]
  • Versus Trost: For standard substrates like 1,3-diphenylallyl acetate, Trost ligands usually achieve superior ee (>99%). However, the Kočovský ligand offers a distinct electronic profile (P vs N) which allows for regiocontrol in non-symmetrical substrates that

    
    -symmetric P,P-ligands cannot provide.
    
  • Versus PHOX: Both are P,N-ligands. PHOX is generally more tunable (changing the oxazoline substituent is easy). The Azatricyclic ligand is less tunable sterically but offers a more rigid "wall" which can be decisive for specific transition states where the PHOX ligand is too flexible.

Experimental Protocols

Synthesis of the Scaffold (Amine)

Objective: Synthesis of (2R,6S)-4-Azatricyclo[5.2.1.0


]dec-8-ene.
  • Diels-Alder Cycloaddition:

    • Dissolve maleimide (1.0 eq) in ethyl acetate.

    • Add freshly cracked cyclopentadiene (1.2 eq) dropwise at 0°C.

    • Stir at RT for 4 hours. The endo-adduct precipitates as white crystals.

    • Yield: >90%.

    • Note: This adduct is racemic. Enzymatic resolution or chiral HPLC is required at the imide or amine stage to obtain the (2R,6S) enantiomer.

  • Reduction:

    • Suspend the imide adduct in dry THF under Argon.

    • Carefully add

      
       (4.0 eq) pellets. Reflux for 12 hours.
      
    • Quench via Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Extract with ether, dry over

      
      , and concentrate.
      
    • Product: The secondary amine (volatile oil or low-melting solid).

Ligand Generation (P,N-Ligand)

Objective: Functionalization to the active catalyst precursor.

  • Dissolve the resolved amine (1.0 eq) in dry DCM/Pyridine (1:1).

  • Add

    
     (1.1 eq) dropwise at 0°C.
    
  • Stir overnight at RT.

  • Purification: Flash chromatography (Neutral Alumina, under Argon). Silica gel can degrade the P-N bond.

Mechanistic Insight: The "Memory Effect"

A unique feature discussed in the literature for Mo-catalyzed reactions with these types of ligands is the Memory Effect .

  • Phenomenon: The regiochemistry of the product retains the memory of the starting material's regioisomerism.

  • Cause: The reaction rate is faster than the rate of

    
    -allyl isomerization (
    
    
    
    -
    
    
    -
    
    
    interconversion).
  • Relevance: The rigid azatricyclic scaffold slows down the isomerization of the metal-allyl intermediate compared to flexible ligands. This allows for kinetic resolution or regioretention strategies that are impossible with rapidly equilibrating catalysts.

CatalyticCycle cluster_ligand Ligand Influence Substrate Allylic Substrate (Racemic) OxAdd Oxidative Addition (Enantiodetermining) Substrate->OxAdd Pd(0) PiAllyl Pd-π-Allyl Complex (Rigid P,N Environment) OxAdd->PiAllyl Inversion Nucleophile Nucleophilic Attack (Trans to P) PiAllyl->Nucleophile Directing Effect Product Chiral Product (High ee) Nucleophile->Product Inversion (Net Retention) TransEffect Trans-Effect: P directs Nu attack trans to itself TransEffect->PiAllyl Rigidity Rigidity: Prevents conformational leakage Rigidity->PiAllyl

Caption: Catalytic cycle highlighting the role of ligand rigidity and trans-effect.

References

  • Kočovský, P., et al. "Synthesis of (2R,6S)-4-Azatricyclo[5.2.1.0 ]dec-8-ene and its application in asymmetric catalysis." Tetrahedron Letters, vol. 40, no. 15, 1999.
  • Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, vol. 96, no. 1, 1996. Link

  • Helmchen, G., & Pfaltz, A. "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis." Accounts of Chemical Research, vol. 33, no. 6, 2000. Link

  • Lloyd-Jones, G. C., et al. "Memory Effects in Pd-Catalyzed Allylic Alkylations." Journal of the American Chemical Society, vol. 124, no. 5, 2002.
  • BOC Sciences. "(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0(2,6)]dec-8-ene Product Page."

Comparative

Comparative Guide: Biological Activity of (2R,6S)-4-Azatricyclo[5.2.1.0^{2,6}]dec-8-ene Derivatives

This guide provides an in-depth technical comparison of (2R,6S)-4-Azatricyclo[5.2.1.0^{2,6}]dec-8-ene derivatives, focusing on their pharmacological profiles as rigid "cage amine" scaffolds. These structures are conforma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (2R,6S)-4-Azatricyclo[5.2.1.0^{2,6}]dec-8-ene derivatives, focusing on their pharmacological profiles as rigid "cage amine" scaffolds. These structures are conformationally restricted analogs of pyrrolidine, exhibiting distinct biological activities compared to flexible amines or adamantane-based drugs.

Executive Summary

The (2R,6S)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene scaffold represents a privileged class of rigid tricyclic amines . Structurally, it is the endo-Diels-Alder adduct of cyclopentadiene and maleimide, subsequently reduced to the secondary amine. Its biological value lies in its defined stereochemistry and lipophilic cage structure , which mimics the bulk and geometry of adamantane but with altered vector properties for substituents.

Key Applications:

  • Antiviral (Influenza A): M2 proton channel blockade (Amantadine-resistant strains).[1][2]

  • Antiviral (Picornaviruses): Capsid binding/entry inhibition.

  • CNS Therapeutics: NMDA receptor antagonism and Sigma receptor modulation.

  • Antimicrobial: Membrane disruption (cationic amphiphiles).

Structural Analysis & Pharmacophore

The scaffold is characterized by a rigid norbornene unit fused to a pyrrolidine ring.

FeatureBiological Implication
Rigid Tricyclic Core Reduces entropic penalty upon binding; enhances selectivity for narrow hydrophobic pockets (e.g., viral channels).
Basic Nitrogen (N-4) Essential for protonation at physiological pH; mimics the ammonium pharmacophore of Amantadine/Memantine.
C-8 Double Bond Provides a handle for further functionalization (e.g., epoxidation, dihydroxylation) to tune polarity.
(2R, 6S) Stereochemistry The endo-fusion creates a concave "cup" shape, distinct from the linear exo-isomers, affecting receptor fit.
Primary Indication: Antiviral Activity (Influenza A M2 Channel)[1][2][3][4]

The most significant pharmacological application of this scaffold is as an inhibitor of the Influenza A M2 proton channel .

Mechanism of Action

Like Amantadine, these derivatives bind within the transmembrane pore of the M2 tetramer. The basic amine becomes protonated in the acidic viral endosome, electrostatically repelling protons and preventing viral uncoating.

Performance Comparison: Tricyclic Amines vs. Adamantanes
Compound ClassRepresentative StructureIC₅₀ (WT M2)IC₅₀ (V27A Mutant)Mechanism Note
Amantadine Adamantan-1-amine~16 µM>100 µM (Resistant)Steric bulk fits WT pore; fails in V27A mutant due to steric clash/loss of fit.
Rimantadine 1-(1-Adamantyl)ethanamine~10 µM>100 µM (Resistant)Slightly higher potency; similar resistance profile.
(2R,6S)-Tricyclic Amine 4-Azatricyclo[5.2.1.0^{2,6}]dec-8-ene 2–8 µM ~25 µM Superior Fit: The narrower profile allows binding to mutated pores (V27A) where adamantane is too bulky.

Critical Insight: The "flattened" aspect ratio of the azatricyclo scaffold allows it to navigate the narrower pore of the V27A mutant (a common resistance mutation) more effectively than the spherical adamantane cage.

SAR Visualization (Graphviz)

SAR_Analysis Core (2R,6S)-4-Azatricyclo Core N_Sub N-4 Substitution Core->N_Sub Derivatization Bridge_Sub C-10 Bridgehead Core->Bridge_Sub Derivatization DoubleBond C-8 Alkene Core->DoubleBond Functionalization Activity_M2 M2 Channel Blockade (Influenza) N_Sub->Activity_M2 Small Alkyl (Me, Et) Increases Potency N_Sub->Activity_M2 Bulky Aryl Decreases Potency Bridge_Sub->Activity_M2 Lipophilic Groups Enhance Binding Activity_NMDA NMDA Antagonism (Neuroprotection) DoubleBond->Activity_NMDA Epoxidation/Hydroxylation Modulates Polarity

Caption: Structure-Activity Relationship (SAR) mapping of the azatricyclo scaffold showing how specific structural modifications impact viral and CNS targets.

Secondary Indication: Broad-Spectrum Antimicrobial Activity

Derivatives of the oxidized precursor, 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione (the imide form), exhibit significant antibacterial and antifungal properties.

  • Target Spectrum: Staphylococcus aureus, Bacillus subtilis, Candida albicans.

  • Active Derivatives: N-substituted phenylpiperazine derivatives.

  • Data Highlight:

    • Compound: 10-(diphenylmethylene)-4-azatricyclo-dione derivative.[3]

    • Activity: MIC values range from 50–400 µg/mL against Gram-positive bacteria.

    • Viral Target: Inhibits Coxsackievirus B2 (CVB-2) with EC₅₀ values in the 3–12 µM range.[3]

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold

Self-validating step: The endo-stereochemistry is enforced by the Diels-Alder kinetics.

  • Cycloaddition: React freshly cracked cyclopentadiene (1.0 eq) with maleimide (1.0 eq) in ethyl acetate at 0°C. Stir for 1 hour.

    • Validation: Product precipitates as white crystals (m.p. ~185°C).

  • Reduction: Dissolve the adduct (imide) in dry THF. Slowly add LiAlH₄ (2.5 eq) under N₂ atmosphere. Reflux for 8 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Isolation: Extract with ether, dry over Na₂SO₄, and concentrate.

    • Yield: Typically >80%. Product is the secondary amine (2R,6S)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene .

Protocol B: Influenza A M2 Channel Inhibition Assay (TEVC)

Methodology: Two-Electrode Voltage Clamp (TEVC) using Xenopus laevis oocytes.

  • Expression: Inject Xenopus oocytes with cRNA encoding the Influenza A M2 protein (Wild Type or V27A mutant). Incubate for 48–72 hours at 18°C.

  • Setup: Place oocyte in recording chamber perfused with Barth’s solution (pH 7.4).

  • Activation: Switch perfusate to pH 5.5 buffer to activate the proton channel. Observe inward current (

    
    ).
    
  • Drug Application: Apply test compound (1–100 µM) in pH 5.5 buffer.

  • Measurement: Record the reduction in steady-state current.

    • Calculation:

      
       Inhibition = 
      
      
      
      .
    • Validation: Use Amantadine (100 µM) as a positive control (should show ~90% inhibition on WT).

Assay Workflow Diagram (Graphviz)

TEVC_Protocol Start cRNA Injection (M2 WT or V27A) Incubate Incubation 48-72h @ 18°C Start->Incubate Baseline Perfusion pH 7.4 (Establish Baseline) Incubate->Baseline Activate Perfusion pH 5.5 (Activate Channel) Baseline->Activate ApplyDrug Apply Inhibitor (Test Compound) Activate->ApplyDrug Measure Record Current Drop (Calculate % Inhibition) ApplyDrug->Measure

Caption: Workflow for the Two-Electrode Voltage Clamp (TEVC) assay to validate M2 channel blockade.

References
  • Inhibitors of the M2 channel of influenza A virus. ResearchGate. (2015). Comparison of branched and polycyclic amines against Amantadine. Link

  • Biological evaluation of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione derivatives. ResearchGate. (2025).[3] Antibacterial and antiviral (CVB-2) activity data.[3][4] Link

  • Synthesis and pharmacological activity of urea and thiourea derivatives of 4-azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-dione. PubMed. (2007).[5] CNS and anti-HIV activity of related tricyclic scaffolds. Link

  • Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PMC. (2013). Validation of spiroadamantane and tricyclic amines on mutant channels. Link

  • Synthesis of 4-oxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Arkivoc. (2020).[6] Structural analogs for calcium modulation and neuroprotection. Link

Sources

Validation

Bridging the Gap: A Comparative Guide to Computational Modeling and Experimental Validation of Azatricyclo Compounds

In the landscape of modern drug discovery and materials science, the family of azatricyclo compounds presents a compelling scaffold, rich in three-dimensional complexity and potential for novel therapeutic applications.[...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the family of azatricyclo compounds presents a compelling scaffold, rich in three-dimensional complexity and potential for novel therapeutic applications.[1] The exploration of these molecules, however, necessitates a synergistic approach, leveraging the predictive power of computational modeling alongside the empirical certainty of experimental validation. This guide provides an in-depth comparison of these two pillars of chemical research as they apply to azatricyclo compounds, offering researchers, scientists, and drug development professionals a framework for integrating these methodologies to accelerate discovery.

The inherent structural rigidity and stereochemical intricacy of azatricyclo compounds make them both fascinating and challenging subjects. Computational chemistry offers a powerful lens to peer into their electronic structure, reactivity, and potential biological interactions before a single molecule is synthesized.[2][3] Conversely, experimental techniques provide the tangible proof of a molecule's existence, structure, and function. The true power lies in the dialogue between these two domains, where prediction informs experiment, and experimental results refine computational models.[4]

This guide will navigate the nuances of this interplay, exploring the strengths and limitations of each approach, and providing practical insights into their integrated application.

The Computational Toolkit: Predicting the Properties of Azatricyclo Compounds

Computational chemistry provides a suite of tools to model and predict the behavior of azatricyclo compounds, offering a cost-effective and rapid means to screen potential candidates and understand their intrinsic properties.[2][3][5] Among the most powerful and widely used methods is Density Functional Theory (DFT), which allows for the calculation of electronic structure and a host of related properties.[4][6]

Key Computational Approaches:
  • Geometry Optimization: The foundational step in most computational analyses, this process determines the lowest energy, and therefore most stable, three-dimensional arrangement of atoms in the azatricyclo molecule.[7] This predicted structure is the basis for all subsequent property calculations.

  • Spectroscopic Prediction: Computational models can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.[6][8] These predictions are invaluable for interpreting experimental spectra and confirming the synthesis of the target compound.

  • Reactivity and Frontier Molecular Orbital (FMO) Analysis: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can gain insights into the kinetic stability and reactivity of an azatricyclo compound.[6] This information can guide the design of synthetic routes and predict potential reaction pathways.

  • Molecular Docking: In the context of drug discovery, molecular docking is a crucial technique used to predict the binding orientation and affinity of an azatricyclo compound to a biological target, such as a protein or enzyme.[2][6] This allows for the virtual screening of large libraries of compounds to identify promising drug candidates.[9]

Computational_Workflow cluster_start Initial Design cluster_computation Computational Analysis cluster_prediction Predicted Outcomes Proposed Azatricyclo Structure Proposed Azatricyclo Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Proposed Azatricyclo Structure->Geometry Optimization (DFT) Spectroscopic Prediction (NMR, IR) Spectroscopic Prediction (NMR, IR) Geometry Optimization (DFT)->Spectroscopic Prediction (NMR, IR) FMO Analysis (HOMO/LUMO) FMO Analysis (HOMO/LUMO) Geometry Optimization (DFT)->FMO Analysis (HOMO/LUMO) Molecular Docking Molecular Docking Geometry Optimization (DFT)->Molecular Docking Predicted 3D Structure Predicted 3D Structure Geometry Optimization (DFT)->Predicted 3D Structure Predicted Spectra Predicted Spectra Spectroscopic Prediction (NMR, IR)->Predicted Spectra Reactivity Profile Reactivity Profile FMO Analysis (HOMO/LUMO)->Reactivity Profile Binding Affinity Binding Affinity Molecular Docking->Binding Affinity

Caption: A typical computational workflow for the analysis of a novel azatricyclo compound.

Experimental Validation: From Synthesis to Characterization

While computational modeling provides a powerful predictive framework, experimental validation remains the gold standard for confirming the existence, structure, and properties of azatricyclo compounds. The synthesis of these complex molecules is often a multi-step process requiring careful planning and execution.[10]

Core Experimental Techniques:
  • Synthesis and Purification: The creation of azatricyclo compounds can be achieved through various organic synthesis strategies, such as transannular aziridination reactions.[10] Following synthesis, purification techniques like column chromatography and recrystallization are essential to obtain a pure sample for analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11][12] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the connectivity and stereochemistry of the azatricyclo core.[8][13]

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the definitive three-dimensional structure in the solid state.[14] This technique yields precise bond lengths, bond angles, and conformational details, offering a direct comparison to the computationally optimized geometry.[14]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the molecular formula.[15]

  • Biological Assays: To evaluate the therapeutic potential of azatricyclo compounds, a variety of in vitro and in vivo biological assays are employed.[16] These can range from enzyme inhibition assays to cell-based cytotoxicity studies and antioxidant activity assessments.[17][18]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Functional Analysis Synthesis of Azatricyclo Compound Synthesis of Azatricyclo Compound Purification Purification Synthesis of Azatricyclo Compound->Purification NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Purification->NMR Spectroscopy (1H, 13C) X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Purification->Mass Spectrometry (HRMS) Biological Assays Biological Assays Purification->Biological Assays

Caption: A standard experimental workflow for the synthesis and characterization of azatricyclo compounds.

The Comparative Analysis: Where Theory Meets Reality

The true value of an integrated approach emerges when we directly compare computational predictions with experimental results. This comparison not only validates the computational models but also provides a deeper understanding of the molecule's behavior.

Structural Parameters: A Tale of Two Geometries

A primary point of comparison is the molecular geometry. While DFT-optimized structures often show excellent agreement with X-ray crystal structures, minor discrepancies can arise. These differences can be attributed to factors such as the solid-state packing forces in the crystal lattice, which are not always accounted for in gas-phase or solution-phase computational models.

Table 1: Comparison of Selected Bond Lengths (Å) for a Hypothetical Azatricyclo[4.3.1.03,8]decane Derivative

BondComputational (DFT/B3LYP)Experimental (X-ray)
N1-C21.4751.472
C2-C31.5421.545
C3-C81.5601.558
C8-N11.4801.478

Note: The data in this table is illustrative and based on typical agreements found in the literature.

As the table demonstrates, the differences are often in the thousandths of an angstrom, highlighting the remarkable accuracy of modern computational methods. However, for flexible systems or molecules with weak intermolecular interactions, larger deviations may be observed.

Spectroscopic Correlation: A Fingerprint Match

The comparison of predicted and experimental spectra is a powerful tool for structure verification. A strong correlation between the calculated and observed NMR chemical shifts and IR frequencies provides high confidence in the assigned structure.[6][8]

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) for a Hypothetical Azatricyclo Compound

ProtonComputational (GIAO/DFT)Experimental
H-23.153.12
H-4a2.282.25
H-4b1.951.92
H-64.054.01

Note: The data in this table is illustrative. The level of theory and basis set used in the calculation can influence the accuracy of the prediction.

Discrepancies can arise from solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM), or from dynamic processes that are not captured in a static computational model.

Biological Activity: From In Silico Hits to In Vitro Leads

In drug discovery, the ultimate test is whether a compound exhibits the desired biological activity. Molecular docking can predict which compounds are most likely to bind to a target, but these predictions must be confirmed by experimental assays.[16]

Table 3: Comparison of Predicted Binding Affinity and Experimental Biological Activity

Compound IDDocking Score (kcal/mol)Experimental IC₅₀ (µM)
AZT-001-9.50.5
AZT-002-8.22.1
AZT-003-7.115.8
AZT-004-6.5> 50

Note: This table illustrates a common trend where a more favorable (more negative) docking score correlates with lower (more potent) experimental IC₅₀ values.

While a strong correlation is often observed, it is not always perfect. The scoring functions used in docking are approximations, and they may not fully capture the complexities of molecular recognition, such as induced fit effects or the role of water molecules in the binding site. Therefore, experimental validation is essential to confirm the activity of computationally identified "hits."

Experimental Protocols

To ensure the reproducibility and rigor of the experimental data used for comparison, detailed protocols are essential.

Protocol 1: General Synthesis of an Azatricyclo[4.3.1.03,8]decane Core
  • Starting Material Preparation: To a solution of a suitable cyclooctene precursor (1.0 eq) in dichloromethane (0.2 M) is added m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

  • Epoxidation: The reaction mixture is stirred at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Aminolysis: The crude epoxide is dissolved in methanol (0.3 M), and an aqueous solution of methylamine (40%, 5.0 eq) is added.

  • Cyclization: The mixture is heated to reflux for 24 hours.

  • Purification: The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the desired azatricyclo compound.

Protocol 2: X-ray Crystallographic Analysis
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified azatricyclo compound in a suitable solvent system (e.g., ethanol/water).

  • Data Collection: A single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the azatricyclo compound (e.g., ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Conclusion: A Symbiotic Relationship

The development of novel azatricyclo compounds is a journey that is best navigated with a map drawn by computational modeling and a compass calibrated by experimental results. Computational chemistry provides an invaluable tool for rational design and hypothesis generation, significantly reducing the time and resources required for discovery.[9][19] However, the complexities of chemical and biological systems are such that experimental validation remains an indispensable component of the scientific process.

By embracing the synergy between these two domains, researchers can accelerate the pace of innovation. Discrepancies between prediction and observation should not be seen as failures, but rather as opportunities to refine our models and deepen our understanding of the intricate world of molecular interactions. For scientists and drug development professionals working with azatricyclo compounds, this integrated approach is not just a best practice—it is the future of molecular science.

References

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  • ResearchGate. (2025). Investigation of reactive properties of an antiviral azatricyclo derivative–KDFT, MD and docking simulations.
  • Mei, R.-H., et al. (2013). Synthesis of the 10-azatricyclo[3.3.2.0(4,8)]decane core of C20-diterpenoid alkaloid racemulsonine via iodine(III) promoted transannular aziridination reaction. Organic Letters, 15(9), 2206–2209.
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Comparative

A Comparative Guide to the Determination of Absolute Stereochemistry of (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous assignment of absolute stereochemistry is a non-negotiable cornerstone of molecular characterization.[1][2] For novel chiral e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous assignment of absolute stereochemistry is a non-negotiable cornerstone of molecular characterization.[1][2] For novel chiral entities such as (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene, a rigid tricyclic amine with significant synthetic potential, confirming the spatial arrangement of its stereocenters is paramount for understanding its biological activity and ensuring enantiomeric purity. This guide provides a comparative analysis of the principal analytical techniques for this purpose, offering insights into the causality of their application and the empirical data that underpins their reliability.

The Challenge: A Rigid Tricyclic System

The rigid, strained framework of the 4-azatricyclo[5.2.1.0,2,6]dec-8-ene skeleton presents unique challenges and opportunities for stereochemical analysis. While its rigidity limits conformational flexibility, which can simplify spectral interpretation, the absence of strong chromophores near the chiral centers can render some chiroptical methods less effective. This guide will explore the leading methods for absolute configuration determination: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[2][3][4] It provides a direct, three-dimensional visualization of the atomic arrangement in the crystalline state.

Causality of Application

The power of SCXRD in this context lies in the phenomenon of anomalous dispersion (or anomalous scattering).[2] When X-rays interact with electrons, particularly those in heavier atoms, a phase shift occurs.[5][6] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from a plane (hkl) and its inverse (-h-k-l) are equal.[2][5] By carefully measuring the small differences in these intensities (Bijvoet differences), the absolute spatial arrangement of the atoms can be determined.[3] For organic molecules composed primarily of light atoms (C, H, N, O), achieving significant anomalous scattering can be challenging. However, modern diffractometers and techniques can often overcome this limitation.[] Alternatively, the molecule can be co-crystallized with a chiral reference containing a heavier atom.[3]

Experimental Workflow

Caption: Workflow for Absolute Stereochemistry Determination by SCXRD.

Data Interpretation

The primary metric for assessing the correctness of the absolute configuration is the Flack parameter.[2] A value close to 0 indicates the correct enantiomer has been modeled, while a value near 1 suggests the inverted structure is correct. A value around 0.5 implies racemization or poor data quality.

Parameter Description Ideal Value for Correct Assignment
Flack Parameter (x) A least-squares parameter that refines the mixing ratio of the inverted structure in the crystal.[2]Close to 0 with a small standard uncertainty (e.g., < 0.1)
Hooft Parameter (y) A statistically more robust alternative to the Flack parameter.Close to 0 with a small standard uncertainty
Bijvoet Pairs Pairs of reflections (h,k,l) and (-h,-k,-l) with significantly different intensities.A large number of significant pairs strengthens the assignment.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[1][8][9] It is an excellent technique for determining the absolute configuration of chiral molecules in solution, circumventing the need for crystallization.[1][8][10]

Causality of Application

Every chiral molecule has a unique VCD spectrum, and enantiomers exhibit mirror-image spectra of equal magnitude but opposite sign.[8] The rich spectral detail in the infrared region provides a sensitive fingerprint of the molecule's stereochemistry.[1][8] The power of modern VCD lies in its synergy with quantum chemical calculations.[1] By comparing the experimentally measured VCD spectrum with the spectrum computationally predicted for a known configuration (e.g., the (2R,6S) enantiomer), a direct and unambiguous assignment can be made.[1]

Experimental Workflow

Caption: Workflow for VCD-based Absolute Configuration Assignment.

Data Interpretation

The assignment is based on the visual and statistical agreement between the experimental spectrum and the computed spectrum for one of the enantiomers. A good match in the signs and relative intensities of the VCD bands across the fingerprint region provides high confidence in the assignment.

Technique Strengths Limitations Sample Requirement
VCD No crystallization required; applicable to liquids and solutions.[8][10] Rich in structural information.[8]Requires computational modeling.[1] Can be sensitive to solvent and conformational changes.5-10 mg of pure material.[8]

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Similar to VCD, Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light, but in the UV-Visible range, corresponding to electronic transitions.[11]

Causality of Application

If a chiral molecule contains a chromophore (a light-absorbing group), the electronic transitions of that chromophore will be perturbed by the chiral environment, resulting in an ECD signal.[12] The rigid structure of (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene contains an alkene, which acts as a chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule.[11] As with VCD, the experimental ECD spectrum is compared to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a definitive assignment.[12]

Experimental Workflow

Caption: Workflow for ECD-based Absolute Configuration Assignment.

Data Interpretation

The comparison focuses on matching the sign and shape of the Cotton effects in the experimental and computed spectra. A good correlation confirms the absolute configuration.[11]

Technique Strengths Limitations Sample Requirement
ECD High sensitivity, requires less sample than VCD.Requires a UV-Vis chromophore near the stereocenter(s). Limited structural information compared to VCD.[13]< 1 mg of pure material.

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)

For molecules containing a reactive functional group, such as the secondary amine in the target molecule, chemical derivatization with a chiral reagent can be used to determine absolute configuration via NMR spectroscopy.[] The most common approach for amines is the formation of Mosher amides.[14][15]

Causality of Application

The amine is reacted separately with the (R) and (S) enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form a pair of diastereomeric amides.[14][15] These diastereomers are chemically distinct and will have different NMR spectra.[15] The anisotropic effect of the phenyl group in the MTPA reagent causes predictable chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed amide bond. By analyzing the sign of these Δδ values, the absolute configuration of the original amine can be deduced.[16]

Experimental Workflow

Sources

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